SB 415286
Description
3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione has been reported in Penicillium with data available.
a glycogen synthase kinase-3 inhibitor; structure in first source
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXVIPXISBFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181018 | |
| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264218-23-7 | |
| Record name | SB 415286 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264218-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 415286 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264218237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB 415286 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of SB 415286 in Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 415286 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides an in-depth technical overview of the function of this compound within the canonical Wnt signaling pathway. By competitively inhibiting ATP binding to GSK-3, this compound effectively mimics Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target gene transcription. This guide will detail the mechanism of action, provide quantitative data on its inhibitory activity, outline key experimental protocols for its study, and present visual representations of the signaling cascade and experimental workflows.
Introduction to Wnt Signaling and GSK-3
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, differentiation, and adult tissue homeostasis.[1] The canonical Wnt pathway's activity is primarily regulated by the stability of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3 (GSK-3) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1]
GSK-3 is a constitutively active serine/threonine kinase that acts as a key negative regulator in the canonical Wnt pathway.[2] Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated, leading to the cessation of β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1]
This compound: A Potent GSK-3 Inhibitor
This compound is a cell-permeable maleimide derivative that functions as a potent and selective, ATP-competitive inhibitor of GSK-3.[3] It exhibits similar potency for both GSK-3α and GSK-3β isoforms.[3] By inhibiting GSK-3, this compound effectively mimics the effects of Wnt signaling, leading to the stabilization of β-catenin and the activation of the canonical Wnt pathway.[3]
Mechanism of Action
This compound directly targets the ATP-binding pocket of GSK-3, preventing the transfer of a phosphate group to its substrates, including β-catenin. This inhibition of phosphorylation prevents the degradation of β-catenin, allowing it to accumulate and activate downstream Wnt signaling.
Quantitative Data
The inhibitory potency of this compound against GSK-3 has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme | Assay Condition | Reference |
| IC50 | 78 nM | GSK-3α | Cell-free assay | [3] |
| Ki | 31 nM | GSK-3α | ATP competitive | [3] |
| EC50 | 2.9 µM | - | Glycogen synthesis in Chang human liver cells | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of this compound in Wnt signaling.
GSK-3 Kinase Activity Assay
This assay measures the ability of this compound to inhibit the kinase activity of GSK-3.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate
-
Assay buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
[γ-³³P]ATP
-
This compound
-
P30 phosphocellulose mats
-
0.5% (v/v) H₃PO₄
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing GSK-3 enzyme, GS-2 peptide substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding 2.5% (v/v) H₃PO₄ containing 21 mM cold ATP.
-
Spot the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats six times with 0.5% (v/v) H₃PO₄ to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.[3]
TCF/LEF Reporter Gene Assay
This cell-based assay is used to measure the activation of the canonical Wnt pathway by quantifying the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector
-
Control vector (e.g., FOPflash with mutated TCF binding sites)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the TCF/LEF luciferase reporter vector and a control vector.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The increase in luciferase activity corresponds to the activation of the Wnt signaling pathway.[3]
Cell Viability and Proliferation Assays
These assays are used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
[³H]thymidine or a tetrazolium salt-based reagent (e.g., MTT, XTT)
-
Scintillation counter or microplate reader
Procedure (using [³H]thymidine incorporation):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for 48 or 72 hours.
-
For the last 12 hours of incubation, add [³H]thymidine to each well.
-
Harvest the cells and measure the amount of incorporated [³H]thymidine using a scintillation counter.
-
A decrease in [³H]thymidine incorporation indicates an inhibition of cell proliferation.[3]
Applications in Research and Drug Development
The ability of this compound to potently and selectively inhibit GSK-3 makes it a valuable tool for:
-
Elucidating the role of GSK-3 in various cellular processes: Beyond Wnt signaling, GSK-3 is involved in glycogen metabolism, cell cycle regulation, and neuronal function.[3]
-
Studying the consequences of Wnt pathway activation: this compound provides a means to activate the Wnt pathway in a controlled manner, facilitating the study of its downstream effects.
-
Neuroprotective research: this compound has been shown to protect neurons from cell death induced by various stressors.[3]
-
Drug discovery: As a well-characterized GSK-3 inhibitor, this compound serves as a reference compound in the development of new therapeutics targeting this kinase for diseases such as Alzheimer's, bipolar disorder, and some cancers.
Conclusion
This compound is a cornerstone tool for researchers investigating the Wnt signaling pathway and the broader functions of GSK-3. Its well-defined mechanism of action as a potent and selective ATP-competitive inhibitor of GSK-3 allows for the specific and controlled activation of the canonical Wnt pathway. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of Wnt signaling and explore its therapeutic potential.
References
SB 415286: A Potent and Selective Glycogen Synthase Kinase-3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SB 415286, a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile, mechanism of action, and experimental applications of this compound.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and gene transcription. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, type II diabetes, and certain types of cancer. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GSK-3.
Pharmacological Profile of this compound
This compound is a maleimide derivative that acts as an ATP-competitive inhibitor of GSK-3. It exhibits high potency and selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| GSK-3α | Kᵢ | 31 nM | ATP-competitive inhibition.[1] |
| GSK-3α | IC₅₀ | 78 nM | Determined in a cell-free kinase assay.[1] |
| GSK-3β | IC₅₀ | ~78 nM | Shows similar potency against GSK-3β.[1] |
| Other Kinases | IC₅₀ | > 10 µM | Tested against a panel of 24 other protein kinases, demonstrating high selectivity.[1] |
Table 2: Cellular Activity of this compound
| Biological Effect | Cell Line | Parameter | Value |
| Stimulation of Glycogen Synthesis | Chang human liver cells | EC₅₀ | 2.9 µM[1] |
| Induction of β-catenin/LEF/TCF Reporter Gene | HEK293 cells | - | Induces expression[1] |
| Neuroprotection | Central and peripheral neurons | - | Protects from death induced by reduced PI3-kinase pathway activity[1] |
| Inhibition of Cell Proliferation | Neuro-2A neuroblastoma cells | - | Dose and time-dependent reduction[2] |
| Induction of Apoptosis | Neuro-2A neuroblastoma cells | - | Increased apoptosis observed with 25 µM after 48h[2] |
| Cell Cycle Arrest | Neuro-2A neuroblastoma cells | - | Accumulation of cells in the G2/M phase with 25 µM[2] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of GSK-3, which in turn modulates downstream signaling pathways. A key pathway affected is the Wnt/β-catenin signaling cascade.
In the absence of a Wnt signal, GSK-3 within a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling, or direct inhibition of GSK-3 by this compound, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors, promoting the expression of target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro GSK-3 Kinase Assay (Radioactive)
This assay measures the direct inhibitory effect of this compound on GSK-3 kinase activity.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a region of glycogen synthase)
-
This compound
-
[γ-³³P]ATP
-
Assay Buffer (50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
P30 phosphocellulose mats
-
Stop Solution (2.5% (v/v) H₃PO₄, 21 mM ATP)
-
Wash Buffer (0.5% (v/v) H₃PO₄)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing GSK-3 enzyme, GS-2 peptide substrate, and varying concentrations of this compound in assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats six times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.
β-Catenin/TCF Reporter Gene Assay (TOPFlash Assay)
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF responsive elements.
Materials:
-
HEK293 cells stably or transiently transfected with a TOPFlash reporter plasmid.
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293-TOPFlash cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Determine the fold induction of reporter gene expression relative to untreated control cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Neuro-2A cells or other cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72, 96 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Cells of interest (e.g., Neuro-2A)
-
This compound
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 25 µM for 24-96 hours) to induce apoptosis.[2]
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Neuro-2A cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat Neuro-2A cells with this compound (e.g., 25 µM) for various time points (e.g., 24, 48, 72, 96 hours).[2]
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[2]
-
Wash the cells and resuspend them in PI staining solution containing RNase A.[2]
-
Incubate at room temperature for 15-30 minutes in the dark.[2]
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of GSK-3 that has proven to be an invaluable tool for elucidating the multifaceted roles of this kinase in cellular function and disease. Its well-characterized pharmacological profile and the availability of robust experimental protocols make it a cornerstone compound for research in neurobiology, oncology, and metabolic diseases. This guide provides the essential technical information for researchers to effectively utilize this compound in their investigations.
References
In Vitro Effects of SB 415286 on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), on neuronal cells. The document details the compound's mechanism of action, its influence on key signaling pathways, and its demonstrated effects on neuronal viability, apoptosis, and morphology. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific data.
Core Mechanism of Action: GSK-3 Inhibition
This compound is a small molecule that acts as a potent, cell-permeable, ATP-competitive inhibitor of GSK-3.[1] It exhibits high selectivity for GSK-3α and GSK-3β isoforms, with little to no activity against a wide range of other protein kinases.[2] The inhibition of GSK-3, a constitutively active serine/threonine kinase, has profound implications for numerous cellular processes in neurons, including signaling pathways that govern cell fate, survival, and plasticity.[3]
Impact on Key Neuronal Signaling Pathways
The primary mechanism of this compound's action, GSK-3 inhibition, leads to the modulation of several critical downstream signaling cascades.
Wnt/β-Catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[5] Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[4] This activation of Wnt signaling is crucial for various neuronal processes, including neurogenesis and cell survival.[6][7]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons.[8] Akt (also known as Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates GSK-3β at Serine 9.[9] This inactivation is a key mechanism for promoting neuronal survival. This compound mimics the effect of Akt-mediated phosphorylation by directly inhibiting GSK-3β, thereby promoting cell survival even in conditions of reduced PI3K/Akt pathway activity.[2] This suggests that this compound can act downstream of Akt to exert its neuroprotective effects.
Quantitative Data on In Vitro Effects
The following tables summarize the quantitative effects of this compound observed in various in vitro neuronal cell models.
Table 1: GSK-3 Inhibition and Downstream Effects
| Parameter | Cell Line | Concentration | Result | Reference |
| GSK-3α Inhibition (Ki) | Cell-free assay | 31 nM | Potent inhibition | [2] |
| GSK-3β Inhibition (IC50) | Cell-free assay | 78 nM | Potent inhibition | [1] |
| Glycogen Synthesis (EC50) | Chang human liver cells | 2.9 µM | Stimulation of glycogen synthesis | [2] |
| β-catenin-LEF/TCF Reporter Gene | HEK293 cells | Not specified | Induction of expression | [2] |
| Tau Phosphorylation (Ser396) | SH-SY5Y cells | 5, 15, 50 µM | Decreased phosphorylation | [3] |
Table 2: Neuroprotective and Cytotoxic Effects
| Effect | Cell Line | Treatment Condition | This compound Concentration | Outcome | Reference |
| Neuroprotection | Central & Peripheral Neurons | Reduced PI3K pathway activity | Concentration-dependent | Protection from cell death | [2] |
| Neuroprotection | B65 rat neuroblastoma cells | Hydrogen peroxide-induced stress | Not specified | Protective effect | [2][10] |
| Cytotoxicity | Neuro-2A cells | Standard culture | 25, 50, 100 µM | Decreased cell viability | [5] |
| Apoptosis Induction | Neuro-2A cells | Standard culture | 25 µM | Increased apoptosis | [5] |
| Cell Cycle Arrest | Neuro-2A cells | Standard culture | 25 µM | Accumulation in G2/M phase | [5] |
| Radiosensitization | DBT-FG glioma cells | Irradiation | 25 µM | Decreased survival | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture
-
Primary Cerebellar Granule Neurons (CGNs): CGNs can be isolated from post-natal day 5-7 rat or mouse cerebella. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically. Cells are plated on poly-D-lysine coated plates and cultured in a serum-containing medium supplemented with a mitosis inhibitor (e.g., cytosine arabinoside) to prevent glial proliferation.[1][2]
-
Neuro-2A (N2a) Cells: This mouse neuroblastoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are passaged upon reaching 80-90% confluency.[11][12]
-
HEK293 Cells: Human Embryonic Kidney 293 cells are cultured in DMEM with 10% FBS. They are suitable for transfection experiments to study reporter gene expression.[4][13]
-
B65 Rat Neuroblastoma Cells: Culture conditions for this cell line are similar to other neuronal lines, typically involving a standard growth medium like DMEM with FBS.
-
Chang Liver Cells: These cells are cultured in DMEM with 10% FBS.[10]
-
L6 Myotubes: L6 myoblasts are cultured in DMEM with 10% FBS. Differentiation into myotubes is induced by switching to a low-serum medium (e.g., 2% FBS) upon confluence.[14][15]
GSK-3 Kinase Assay
The inhibitory effect of this compound on GSK-3 activity can be measured using a cell-free kinase assay. The reaction typically contains purified recombinant GSK-3α or GSK-3β, a specific peptide substrate (e.g., a fragment of glycogen synthase), and ATP (often radiolabeled, e.g., [γ-³³P]ATP). The assay is initiated by adding ATP, and the incorporation of the radiolabeled phosphate into the substrate is quantified to determine kinase activity. Various concentrations of this compound are included to determine the IC₅₀ or Kᵢ value.[16][17][18]
Western Blotting
To assess the effect of this compound on protein expression and phosphorylation, Western blotting is a standard technique.
-
Cell Lysis: Neuronal cells are treated with this compound for the desired time and concentration. Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-phospho-tau).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Neuronal cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72, or 96 hours).[11]
-
MTT Incubation: MTT solution is added to each well and incubated for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[19]
Neurite Outgrowth Assay
This assay quantifies the effect of compounds on the growth of neurites (axons and dendrites).
-
Cell Culture: Primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., PC12, SH-SY5Y) are plated at a low density on a substrate that promotes neurite extension (e.g., laminin or poly-L-lysine).[20]
-
Compound Treatment: Cells are treated with this compound at various concentrations.
-
Incubation: The cells are incubated for a period sufficient for neurite growth (typically 24-72 hours).[21]
-
Immunofluorescence Staining: Cells are fixed and permeabilized, then stained with an antibody against a neuronal marker such as β-III tubulin to visualize the neurites. The nuclei can be counterstained with DAPI.[20]
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope or a high-content imaging system. The length and number of neurites per cell are quantified using image analysis software.[20][21]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the neuroprotective effects of this compound against an induced stressor in a neuronal cell line.
Conclusion
This compound is a valuable research tool for investigating the role of GSK-3 in neuronal function and pathology. Its ability to modulate key signaling pathways like Wnt/β-catenin and to mimic aspects of the pro-survival PI3K/Akt pathway underscores its potential for therapeutic applications in neurodegenerative diseases and other neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies to further elucidate the multifaceted effects of this compound on neuronal cells. However, it is important to note that the effects of GSK-3 inhibition can be cell-type and context-dependent, as evidenced by the cytotoxic effects observed in some cancer cell lines. Therefore, careful experimental design and interpretation are crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 9. protocols.io [protocols.io]
- 10. geneticsmr.org [geneticsmr.org]
- 11. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hek293.com [hek293.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. bcrj.org.br [bcrj.org.br]
- 16. selleckchem.com [selleckchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. promega.es [promega.es]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
The Role of SB 415286 in Glycogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 415286 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its pivotal role in the regulation of glycogen metabolism. It is designed to be a comprehensive resource for professionals in the fields of biomedical research and drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and Glycogen Metabolism
Glycogen is the primary intracellular storage form of glucose in animals, and its metabolism is a critical process for maintaining energy homeostasis. The synthesis and degradation of glycogen are tightly regulated by a cascade of enzymes, with Glycogen Synthase (GS) and Glycogen Phosphorylase being the key players in its synthesis and breakdown, respectively. Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine protein kinase, is a crucial negative regulator of glycogen synthesis. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. In its active state, GSK-3 phosphorylates and inactivates Glycogen Synthase, thereby inhibiting glycogen synthesis.
The insulin signaling pathway is a primary mechanism for the regulation of GSK-3 activity. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Protein Kinase B (Akt). Akt, in turn, phosphorylates GSK-3 at Ser9 in GSK-3β and Ser21 in GSK-3α, leading to its inactivation. This relieves the inhibition of Glycogen Synthase, which is then dephosphorylated and activated by Protein Phosphatase 1 (PP1), ultimately promoting the synthesis of glycogen.
This compound is a synthetic, cell-permeable maleimide derivative that acts as a potent and selective ATP-competitive inhibitor of GSK-3. By directly inhibiting GSK-3, this compound mimics the effects of insulin on glycogen metabolism, leading to the activation of Glycogen Synthase and a subsequent increase in glycogen synthesis. This property makes this compound a valuable pharmacological tool for studying the roles of GSK-3 in various cellular processes and a potential therapeutic agent for conditions associated with dysregulated glycogen metabolism, such as type 2 diabetes.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of both GSK-3α and GSK-3β. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This inhibition is highly selective for GSK-3 over a range of other protein kinases.
The direct consequence of GSK-3 inhibition by this compound in the context of glycogen metabolism is the reduction of Glycogen Synthase phosphorylation. This leads to the dephosphorylation and activation of Glycogen Synthase, thereby promoting the conversion of UDP-glucose to glycogen.
Quantitative Data
The efficacy of this compound as a GSK-3 inhibitor and a stimulator of glycogen synthesis has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of GSK-3 by this compound
| Parameter | GSK-3 Isoform | Value | Reference |
| Ki | GSK-3α | 31 nM | [1][2] |
| GSK-3β | Similar potency to GSK-3α | [1] | |
| IC50 | GSK-3α | 78 nM | [3] |
| GSK-3β | ~78 nM | [3] | |
| Selectivity | Against 24 other protein kinases | > 10 µM | [1][3] |
Table 2: Cellular Activity of this compound in Glycogen Metabolism
| Cell Line | Assay | Parameter | Value | Reference |
| Chang (human liver) | Glycogen Synthesis | EC50 | 2.9 µM | [3] |
| L6 Myotubes | Glycogen Synthase Activation | Fold Activation | 6.8-fold | [3][4] |
| CHO (human insulin receptor) | Glycogen Synthase Stimulation | EC50 | 45.6 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the activity of this compound.
In Vitro GSK-3 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on GSK-3 kinase activity.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a synthetic peptide corresponding to a GSK-3 phosphorylation site on glycogen synthase)
-
This compound
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
Stop Solution (e.g., 2.5% (v/v) H₃PO₄ containing 21 mM ATP)
-
P30 phosphocellulose mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSK-3 enzyme (e.g., 1 nM), GS-2 peptide substrate (e.g., 28 µM), and varying concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 0.34 µCi for IC₅₀, 2.7 µCi for Kᵢ determinations) to a final ATP concentration of 10 µM (for IC₅₀).
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats extensively with 0.5% (v/v) H₃PO₄ to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ or Kᵢ value.
Cellular Glycogen Synthesis Assay
This protocol measures the effect of this compound on glycogen synthesis in a cellular context.
Materials:
-
Cell line of interest (e.g., Chang human liver cells, L6 myotubes)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Glycogen Assay Kit (containing amyloglucosidase and glucose detection reagents)
-
Alternatively, Periodic Acid-Schiff (PAS) staining reagents and a microscope
Procedure (Quantitative Assay):
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them.
-
Hydrolyze the glycogen in the cell lysates to glucose by incubating with amyloglucosidase.
-
Measure the total glucose concentration using a colorimetric or fluorometric glucose assay.
-
Normalize the glycogen content to the total protein concentration in each sample.
-
Plot the glycogen content against the concentration of this compound to determine the EC₅₀.
Procedure (Qualitative Visualization - PAS Staining):
-
Grow cells on coverslips and treat with this compound as described above.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Perform Periodic Acid-Schiff (PAS) staining according to the manufacturer's protocol. Glycogen will stain magenta.
-
Visualize the cells under a microscope to qualitatively assess the changes in glycogen content.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK-3. Its ability to mimic the insulin-mediated signaling pathway for glycogen synthesis makes it an invaluable tool for researchers studying glycogen metabolism and the broader roles of GSK-3 in cellular physiology and pathology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of GSK-3 inhibition. As research in this area continues, this compound will undoubtedly remain a key pharmacological agent for unraveling the complexities of cellular signaling and metabolic regulation.
References
- 1. In vivo regulation of glycogen synthase kinase 3β activity in neurons and brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. promega.com [promega.com]
- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cell Permeability of SB 415286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 415286 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its ability to enter cells and modulate the activity of this key enzyme makes it a valuable tool in cellular and developmental biology, neuroscience, and cancer research. This technical guide provides an in-depth overview of the cell permeability of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating the associated signaling pathways.
Data Presentation: Physicochemical and Predicted Permeability Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 359.72 g/mol | [1] |
| Solubility | Insoluble in water; Soluble in DMSO (72 mg/mL) and Ethanol (72 mg/mL) | [1] |
| logP (predicted) | < 5 | [3] |
| logD at pH 7.4 (predicted) | Low (suggesting hydrophilicity) | [3] |
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Prediction | Source |
| Caco-2 Permeability | Permeable | [3] |
| Blood-Brain Barrier (BBB) Permeability | Does not pass | [3] |
| Ames Test | Negative | [3] |
These predictions suggest that while this compound can effectively cross the plasma membrane of cells in culture, it is not predicted to cross the blood-brain barrier, a critical consideration for in vivo studies targeting the central nervous system.
Experimental Protocols
The cell permeability of this compound is implicitly demonstrated by its consistent effects in a variety of cell-based assays. Below are detailed methodologies for key experiments that rely on its intracellular activity.
Protocol 1: In Vitro GSK-3 Kinase Inhibition Assay
This protocol details a common method to measure the direct inhibitory effect of this compound on GSK-3 activity in a cell-free system.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a known GSK-3 substrate)
-
This compound
-
ATP, [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
P30 phosphocellulose mats
-
0.5% (v/v) Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, GSK-3 enzyme, and the GS-2 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of cold ATP or a strong acid solution (e.g., 2.5% H₃PO₄).
-
Spot the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of GSK-3 inhibition at each concentration of this compound to determine the IC₅₀ value.
Protocol 2: Cellular Assay for GSK-3 Inhibition (β-catenin Stabilization)
This protocol assesses the intracellular activity of this compound by measuring the accumulation of β-catenin, a downstream target of GSK-3.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. To assess the upstream mechanism, membranes can also be probed for phospho-GSK-3β (Ser9) and total GSK-3β.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative increase in β-catenin levels.
Mandatory Visualization
Signaling Pathway Diagram
The primary mechanism of action of this compound is the inhibition of GSK-3, which plays a crucial role in the Wnt/β-catenin signaling pathway.
References
Exploratory Studies of SB 415286 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, differentiation, proliferation, and apoptosis.[1][2] GSK-3 is often dysregulated in various human cancers, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of the exploratory studies of this compound in the context of cancer research, detailing its mechanism of action, summarizing key experimental findings, and providing standardized protocols for its investigation.
Core Mechanism of Action: GSK-3 Inhibition
This compound functions as an ATP-competitive inhibitor of GSK-3, with a notable selectivity for GSK-3α (IC50 of 78 nM and Ki of 31 nM) over other kinases.[1] The inhibition of GSK-3 by this compound instigates a cascade of downstream effects on critical signaling pathways that are frequently hijacked in cancer.
Key Signaling Pathways Modulated by this compound
-
Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[4][5] By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[1][5] This can have dual effects; in some cancers, it promotes tumorigenesis, while in others, it can paradoxically induce apoptosis.[3][6]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Akt can phosphorylate and inactivate GSK-3.[4][5] While this compound directly inhibits GSK-3, its interplay with this pathway is significant, particularly in cancers with aberrant PI3K/Akt signaling.
-
NF-κB Pathway: GSK-3β can positively regulate the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.[2][7] Inhibition of GSK-3 by this compound can suppress NF-κB-mediated gene expression, potentially sensitizing cancer cells to apoptosis.[2]
-
Immune Checkpoint Regulation: Emerging research highlights a critical role for GSK-3 in regulating the expression of immune checkpoint proteins such as PD-1 and LAG-3 on T cells.[8][9] this compound has been shown to downregulate the expression of these inhibitory receptors, thereby enhancing anti-tumor immunity.[8][9]
In Vitro Studies: Effects on Cancer Cell Lines
This compound has been evaluated across a range of cancer cell lines, demonstrating its potential as an anti-neoplastic agent. The primary outcomes observed in these studies include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Summary of In Vitro Findings
| Cell Line | Cancer Type | Observed Effects | Reference |
| Neuro-2A, SK-N-SH, SK-N-BE(2) | Neuroblastoma | Decreased cell viability, induction of apoptosis, G2/M cell cycle arrest.[1][10][11] | [10][11] |
| Multiple Myeloma (MM) cells (U-266, INA-6) | Multiple Myeloma | Growth arrest and apoptosis through the intrinsic pathway.[1][5] | [1][5][12] |
| HepG2 | Hepatocellular Carcinoma | Potentiation of TRAIL- and CH-11-induced apoptosis.[1][5] | [1][5] |
| HeLa, HCT116, HT1080 | Cervical, Colon, Fibrosarcoma | Suppression of spindle toxin-induced mitotic arrest.[8] | [8] |
| Gastric Adenocarcinoma (AGS) | Gastric Cancer | Sensitization to TRAIL-mediated apoptosis.[8][13] | [8][13] |
| Leukemia cell lines | Leukemia | Induction of apoptosis.[14] | [14] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).[11] A vehicle control (DMSO) at the highest concentration used should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[11]
-
-
MTT Reagent Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
In Vivo Studies: Tumor Growth Inhibition in Animal Models
The anti-tumor efficacy of this compound has been validated in preclinical animal models, demonstrating its potential to translate from in vitro findings to in vivo therapeutic effects.
Summary of In Vivo Findings
| Animal Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Nude mice with Neuro-2A xenografts | Neuroblastoma | Intraperitoneal injections of SB415286. | Delayed tumor growth.[10][11] | [10][11] |
| C57BL/6 mice with B16 melanoma or EL4 lymphoma | Melanoma, Lymphoma | Intraperitoneal injections of SB415286. | Reduction in tumor growth comparable to anti-PD-1 therapy; decreased pulmonary metastasis.[8][9][16] | [8][9][16] |
Experimental Protocol: Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Acclimatization and Housing:
-
Use immunodeficient mice (e.g., athymic nude mice) for human tumor xenografts.[17]
-
House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment begins.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., ~50-100 mm³), measure the tumor dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., DMSO and/or saline).
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., three times a week for 5 weeks).[17] The control group should receive vehicle injections.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
-
Role in Cancer Immunotherapy
A significant and exciting area of this compound research is its application in cancer immunotherapy. GSK-3 has been identified as a key regulator of T cell function and exhaustion.
-
Downregulation of PD-1 and LAG-3: Treatment with this compound has been shown to suppress the transcription and surface expression of the immune checkpoint receptors PD-1 and LAG-3 on CD8+ T cells.[8][9] This effect is mediated, at least in part, by an increase in the transcription factor T-bet.[9]
-
Enhanced Cytotoxicity: By reducing the expression of these inhibitory receptors, this compound enhances the cytolytic activity of CD8+ T cells against tumor cells.[8][9]
-
Synergy with Immune Checkpoint Blockade: In vivo studies have demonstrated that the combination of this compound with anti-LAG-3 therapy significantly decreases tumor growth and metastasis, suggesting a synergistic effect.[9]
Conclusion
The body of research on this compound highlights its multifaceted anti-cancer properties, stemming from its primary function as a GSK-3 inhibitor. It demonstrates efficacy in both in vitro and in vivo models across a variety of cancer types by modulating key signaling pathways that govern cell survival, proliferation, and apoptosis. Furthermore, its emerging role in enhancing anti-tumor immunity by downregulating T cell inhibitory receptors opens a promising new avenue for its use in combination with immunotherapies. While this compound is primarily considered a toolkit compound for research, these exploratory studies provide a strong rationale for the continued development of GSK-3 inhibitors as a viable therapeutic strategy in oncology.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SB 415286: A Technical Guide to a Potent GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 415286 is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its inhibitory activity, a proposed synthesis route, detailed experimental protocols for key biological assays, and a visualization of its mechanism of action and related signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and molecular biology who are interested in the therapeutic potential of GSK-3 inhibition.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, neurodegenerative disorders such as Alzheimer's disease, and various cancers.[2][3] This has made GSK-3 an attractive therapeutic target for drug discovery.
This compound, a member of the arylindolemaleimide class of compounds, emerged from research efforts at GlaxoSmithKline as a potent and selective inhibitor of GSK-3.[3] It acts as an ATP-competitive inhibitor, demonstrating significant potency against both GSK-3α and GSK-3β isoforms.[4] This guide details the key characteristics and experimental evaluation of this compound.
Physicochemical Properties and Synthesis
This compound, with the chemical name 3-[(3-Chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)-1H-pyrrole-2,5-dione, has a molecular weight of 359.73 g/mol and a molecular formula of C₁₆H₁₀ClN₃O₅.[5]
Mechanism of Action and Biological Activity
This compound is a potent, ATP-competitive inhibitor of GSK-3.[4] It exhibits high selectivity for GSK-3 over a panel of other protein kinases.[6] The inhibition of GSK-3 by this compound leads to the modulation of downstream signaling pathways, most notably the Wnt/β-catenin pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates target gene transcription.[4]
The biological effects of this compound are diverse and have been demonstrated in various cellular models:
-
Stimulation of Glycogen Synthesis: In human liver cells, this compound stimulates glycogen synthesis.[4]
-
Neuroprotection: It protects primary neurons from cell death induced by the inhibition of the PI3K survival pathway.[4]
-
Apoptosis Induction in Cancer Cells: this compound has been shown to induce growth arrest and apoptosis in multiple myeloma and neuroblastoma cell lines.[4][7]
-
Cell Cycle Arrest: In Neuro-2A neuroblastoma cells, this compound induces cell cycle arrest at the G2/M phase.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy in various assays.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC₅₀ | GSK-3α | 78 nM | Cell-free assay | [4] |
| IC₅₀ | GSK-3β | ~78 nM | Cell-free assay | [4] |
| Kᵢ | GSK-3α | 31 nM | ATP-competitive | [4] |
| EC₅₀ | Glycogen Synthesis | 2.9 μM | Chang human liver cells | [4] |
| EC₅₀ | β-catenin/LEF/TCF Reporter Gene Expression | Not specified | HEK293 cells | [4] |
Table 1: In Vitro Inhibitory and Cellular Activity of this compound.
| Cell Line | Effect | Concentration | Reference |
| Multiple Myeloma | Growth arrest and apoptosis | Not specified | [4] |
| Neuro-2A (Neuroblastoma) | Decreased viability, G2/M arrest, apoptosis | 25 μM | [7] |
| Primary Neurons | Protection from cell death | Concentration-dependent | [4] |
| Chang (Human Liver) | Stimulation of glycogen synthesis | EC₅₀ = 2.9 μM | [4] |
Table 2: Cellular Effects of this compound in Various Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
GSK-3 Kinase Assay
This assay measures the direct inhibitory effect of this compound on GSK-3α and GSK-3β activity.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a known GSK-3 substrate)
-
[γ-³³P]ATP
-
Assay Buffer (50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GS-2 peptide substrate, and the desired concentration of this compound.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the GS-2 peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC₅₀ value.
β-Catenin Reporter Assay in HEK293 Cells
This assay assesses the ability of this compound to activate the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells
-
TCF/LEF luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the TCF/LEF luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of reporter gene expression relative to untreated control cells.
Neuro-2A Cell Cycle Analysis
This protocol details the method to determine the effect of this compound on the cell cycle progression of neuroblastoma cells.[4][7]
Materials:
-
Neuro-2A cells
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed Neuro-2A cells and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 25 μM) or vehicle control for various time points (e.g., 24, 48, 72 hours).[7]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay in Multiple Myeloma Cells
This protocol describes the detection of apoptosis in multiple myeloma cells treated with this compound using Annexin V and Propidium Iodide staining.[4]
Materials:
-
Multiple myeloma cell line (e.g., U266)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture multiple myeloma cells in suspension.
-
Treat the cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for characterizing the activity of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of GSK-3. Its potency, selectivity, and cell permeability make it a suitable compound for in vitro and cell-based studies aimed at elucidating the complex signaling networks regulated by GSK-3. The diverse biological activities of this compound, including its neuroprotective and anti-cancer effects, underscore the therapeutic potential of targeting GSK-3. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound, and to further explore the therapeutic applications of GSK-3 inhibition.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving SB 415286 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in cell culture experiments. Adherence to these guidelines will help ensure accurate and reproducible results in studies investigating GSK-3 signaling and its downstream effects.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as an ATP-competitive inhibitor of GSK-3.[1] It exhibits high selectivity for GSK-3α and GSK-3β, with a reported Ki (inhibition constant) of approximately 31 nM for GSK-3α.[1] Its ability to inhibit GSK-3 makes it a valuable tool for studying the various cellular processes regulated by this kinase, including glycogen metabolism, gene transcription, cell proliferation, apoptosis, and neuroprotection.[1][2]
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental consistency.
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 17.99 - 72 | 50 - 200.15 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] |
| Ethanol | 8.99 - 72 | 25 - 200.15 | |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is 359.73 g/mol . This value should be used for accurate molarity calculations.
Protocol for Preparing a 50 mM Stock Solution in DMSO:
This protocol provides instructions for preparing a commonly used high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 17.99 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[4]
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Application in Cell Culture
This compound has been utilized in a variety of cell lines to study the effects of GSK-3 inhibition. The optimal working concentration and incubation time are cell type- and assay-dependent.
General Workflow for Cell Treatment:
Experimental workflow for treating cells with this compound.
Recommended Working Concentrations in Various Cell Lines:
| Cell Line | Assay | Working Concentration | Incubation Time | Reference(s) |
| Chang human liver | Stimulation of glycogen synthesis | EC50 = 2.9 µM | Not specified | [1] |
| HEK293 | Induction of β-catenin-LEF/TCF regulated reporter gene | Not specified | Not specified | [1] |
| Neuro-2A | Inhibition of cell proliferation, induction of apoptosis & G2/M arrest | 25 - 100 µM | 24 - 96 hours | [5] |
| CHO | Stimulation of glycogen synthase | EC50 = 45.6 µM | Not specified | [1] |
| B65 rat neuroblastoma | Protection from hydrogen peroxide-induced cell death | Not specified | 1 hour pre-treatment | [4] |
| SH-SY5Y | Inhibition of Tau phosphorylation | 10 µM | 24 hours | [6][7] |
Protocol for a Cell-Based Assay (Example: Proliferation Assay):
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., Neuro-2A)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[5]
-
Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the vehicle control.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the inhibition of GSK-3. GSK-3 is a constitutively active kinase that is a key negative regulator in the Wnt/β-catenin signaling pathway.[2]
Inhibition of GSK-3 and Activation of Wnt/β-catenin Signaling:
Inhibition of GSK-3 by this compound leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene transcription.
In the absence of a Wnt signal, GSK-3 within a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]
Summary of Biological Activities
The inhibition of GSK-3 by this compound results in a wide range of biological effects, which are summarized below.
| Biological Process | Effect of this compound | Cell Type(s) | Reference(s) |
| Glycogen Synthesis | Stimulates | Chang human liver, CHO | [1] |
| Gene Transcription | Induces expression of β-catenin-LEF/TCF regulated reporter gene | HEK293 | [1] |
| Neuroprotection | Protects neurons from death induced by reduced PI3-kinase pathway activity or hydrogen peroxide | Central and peripheral nervous system neurons, B65 rat neuroblastoma | [1][4] |
| Apoptosis | Induces apoptosis in some cancer cells (e.g., multiple myeloma, neuroblastoma), but can be protective in others. | Multiple myeloma, Neuro-2A, HepG2 | [1][5] |
| Cell Cycle | Can cause cell cycle arrest, for example at the G2/M phase in neuroblastoma cells. | Neuro-2A | [5] |
| Tau Phosphorylation | Inhibits | SH-SY5Y | [6][7] |
Conclusion
This compound is a powerful research tool for elucidating the roles of GSK-3 in health and disease. Careful preparation of stock solutions and optimization of working concentrations are essential for obtaining reliable and meaningful data. The protocols and information provided in this document serve as a comprehensive guide for the effective use of this compound in cell culture experiments. Researchers should always consult the specific product datasheet for batch-specific information and purity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. glpbio.com [glpbio.com]
- 5. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 415286 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with comparable inhibitory activity against both GSK-3α and GSK-3β isoforms (Kᵢ = 31 nM for GSK-3α). As an ATP-competitive inhibitor, this compound has become a valuable tool in cellular and in vivo research to probe the diverse roles of GSK-3 signaling. GSK-3 is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal function. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.
These application notes provide a comprehensive overview of the use of this compound in in vivo mouse studies, with a focus on neuroblastoma models. Detailed protocols, data presentation, and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate the design and execution of preclinical research.
Data Presentation
The following tables summarize quantitative data from representative in vivo mouse studies using this compound and other GSK-3 inhibitors.
Table 1: Efficacy of GSK-3 Inhibitors in a Subcutaneous Neuroblastoma Xenograft Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 6 ± SEM | Tumor Growth Inhibition (%) | Reference |
| Vehicle (DMSO) | Daily i.p. injection for 5 days | ~1000 | - | |
| This compound | 1 mg/kg, daily i.p. injection for 5 days | Significantly lower than vehicle | Not explicitly quantified |
Table 2: Dose-Dependent Efficacy of GSK-3 Inhibitors in a Human Colon Cancer Xenograft Mouse Model
| Treatment Group | Dose (mg/kg, i.p., 3x/week for 5 weeks) | Mean Final Tumor Volume (cm³) ± SD | Reference |
| DMSO | - | 2.07 ± 0.17 | |
| SB-216763 | 1 | Significantly lower than DMSO | |
| SB-216763 | 2 | Significantly lower than 1 mg/kg | |
| SB-216763 | 5 | No significant difference from 2 mg/kg | |
| AR-A014418 | 1 | Significantly lower than DMSO | |
| AR-A014418 | 2 | Significantly lower than 1 mg/kg | |
| AR-A014418 | 5 | No significant difference from 2 mg/kg |
Signaling Pathway
This compound primarily targets GSK-3β, a key kinase in multiple signaling cascades, including the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can modulate gene expression.
Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a stock concentration of 10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution. The solubility of this compound in DMSO is approximately 18 mg/mL.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., for a 1 mg/kg dose in a 20g mouse):
-
Important Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally considered acceptable for i.p. injections in mice, but this should be optimized and tested for tolerability in a small pilot group of animals.
-
Calculate the total volume of the working solution needed for the experiment. A typical injection volume for a mouse is 100-200 µL.
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to prepare a 0.1 mg/mL working solution, dilute 10 µL of the 10 mg/mL stock solution into 990 µL of sterile PBS. This will result in a final DMSO concentration of 1%.
-
Mix the working solution thoroughly by gentle inversion.
-
-
Administration:
-
Administer the freshly prepared working solution to the mice via intraperitoneal injection at the calculated dose. For a 1 mg/kg dose in a 20 g mouse, inject 20 µL of the 0.1 mg/mL working solution.
-
Protocol 2: Subcutaneous Neuroblastoma Xenograft Model in Nude Mice
This protocol outlines the establishment of a subcutaneous neuroblastoma xenograft model and subsequent treatment with this compound.
Materials:
-
Neuroblastoma cell line (e.g., Neuro-2A)
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
-
Complete cell culture medium
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound working solution (
Optimal Working Concentration of SB 415286 in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in the human neuroblastoma SH-SY5Y cell line. This document includes a summary of effective concentrations from published studies, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and workflows.
Introduction to this compound and SH-SY5Y Cells
This compound is a cell-permeable small molecule that competitively inhibits GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of neurobiology, GSK-3 is a key regulator of neuronal function and is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neuronal studies. These cells can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons, making them an excellent system to study neuroprotective and neurotoxic effects of various compounds.
Determining the Optimal Working Concentration
The optimal working concentration of this compound in SH-SY5Y cells is highly dependent on the specific experimental endpoint. A range of concentrations has been reported to be effective for different applications, from inhibiting GSK-3 activity and downstream signaling to providing neuroprotection and influencing cell viability.
Summary of Effective Concentrations
The following table summarizes key quantitative data for this compound in SH-SY5Y cells, providing a starting point for experimental design.
| Parameter | Concentration | Cell Line | Experimental Context | Reference |
| EC₅₀ (Tau aggregation inhibition) | 47.5 µM | ∆K280 TauRD-DsRed SH-SY5Y | Inhibition of Tau protein aggregation. | [1] |
| IC₅₀ (Cytotoxicity) | > 10 µM | ∆K280 TauRD-DsRed SH-SY5Y | Measurement of cell viability after 6 days of treatment. | [1] |
| Effective Concentration | 10 µM | ∆K280 TauRD-DsRed SH-SY5Y | Increased p-ERK and p-AKT levels, and reduced p-Tau levels. | [1] |
| Effective Concentration | 2-10 µM | Retinoic acid-differentiated SH-SY5Y | Increased DsRed fluorescence intensity in a Tau reporter assay. | [1] |
Note: It is crucial to perform a dose-response experiment for your specific SH-SY5Y sub-clone and experimental conditions to determine the optimal concentration.
Signaling Pathway of this compound in SH-SY5Y Cells
This compound primarily acts by inhibiting GSK-3β. This inhibition leads to the modulation of several downstream signaling pathways crucial for neuronal survival and function. A key mechanism involves the activation of pro-survival pathways like PI3K/AKT and MEK/ERK.
References
Application Notes and Protocols for Studying Neuroprotection using SB 415286 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB 415286, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), to investigate neuroprotection in primary neuronal cultures. This document includes an overview of the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound is a cell-permeable anilinomaleimide that acts as a competitive inhibitor of ATP binding to GSK-3α and GSK-3β isoforms.[1] GSK-3 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including neuronal development, metabolism, and apoptosis.[2][3] Dysregulation of GSK-3 activity has been linked to the pathogenesis of several neurodegenerative diseases. Inhibition of GSK-3 by this compound has been shown to confer neuroprotection in various models of neuronal injury, making it a valuable tool for studying neuroprotective signaling pathways and for the preclinical evaluation of potential therapeutic agents.[4][5]
Mechanism of Action: GSK-3 Inhibition and Neuroprotection
This compound exerts its neuroprotective effects primarily through the inhibition of GSK-3. One of the key downstream consequences of GSK-3 inhibition is the stabilization and nuclear translocation of β-catenin, a critical component of the canonical Wnt signaling pathway.[6] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[6] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in cell survival and proliferation.
The neuroprotective effects of this compound are also mediated through the modulation of other signaling pathways. For instance, GSK-3 is known to be a negative regulator of the PI3K/Akt signaling pathway, a crucial cascade for promoting cell survival.[2] Inhibition of GSK-3 can therefore potentiate the pro-survival signals mediated by this pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound in different neuronal models. These values can serve as a starting point for designing dose-response experiments in primary neurons.
Table 1: Dose-Response of this compound in Neuroprotection and Neurite Outgrowth
| Concentration | Neuronal Model | Insult/Condition | Observed Effect |
| 7.5 µM | Cerebellar Granule Neurons | Myelin/CSPG inhibitory substrates | Significant increase in neurite outgrowth. |
| 10 µM | HepG2 cells | TRAIL- and CH-11-induced apoptosis | Potentiation of apoptosis. |
| 25 µM | Neuronal cells in culture | Radiation-induced apoptosis | Significant protection from apoptosis.[4] |
| Concentration-dependent | Central and peripheral nervous system neurons | Reduced PI3-kinase pathway activity | Protection from cell death.[1] |
Table 2: IC50 and Ki Values for this compound
| Target | IC50 | Ki |
| GSK-3α | 78 nM | 31 nM |
| GSK-3β | - | Similar potency to GSK-3α |
Experimental Protocols
This section provides detailed protocols for investigating the neuroprotective effects of this compound in primary neuronal cultures subjected to glutamate-induced excitotoxicity.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Dissection medium: Hibernate-E medium (or equivalent) supplemented with 1x B27 supplement and 0.5 mM L-glutamine
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with 1x B27 supplement, 0.5 mM L-glutamine, and 25 µM glutamate
-
Culture dishes/plates coated with poly-D-lysine (0.1 mg/mL)
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and remove the brains.
-
Under a dissecting microscope, carefully dissect the cortices and remove the meninges.
-
Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine-coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh Neurobasal medium (without glutamate) supplemented with B27 and L-glutamine.
-
Maintain the cultures by replacing half of the medium every 3-4 days.
Protocol 2: Induction of Glutamate-Induced Excitotoxicity and Treatment with this compound
This protocol describes the induction of neuronal injury using glutamate and subsequent treatment with this compound.
Materials:
-
Mature primary cortical neuron cultures (7-10 days in vitro)
-
Glutamate stock solution (10 mM in sterile water)
-
This compound stock solution (10 mM in DMSO)
-
Neurobasal medium
Procedure:
-
Prepare a range of this compound working solutions by diluting the stock solution in Neurobasal medium. A final DMSO concentration of <0.1% is recommended.
-
Pre-treat the primary neuron cultures with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM.
-
Incubate the cultures for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Proceed with cell viability or cytotoxicity assays.
Protocol 3: Assessment of Neuroprotection
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Following the 24-hour incubation with glutamate and this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Following the 24-hour incubation, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.[7][8]
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with Triton X-100).
Protocol 4: Western Blot Analysis of GSK-3β Signaling
This protocol is for assessing the inhibition of GSK-3β by this compound through the analysis of downstream targets.
Materials:
-
Primary neuron cultures treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for studying neuroprotection.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease: Exploring an Overlooked Avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GSK-3β inhibitor protects against radiation necrosis in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-GSK-3β (Ser9) via Western Blot Following SB 415286 Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at the Serine 9 residue (p-GSK-3β) using Western blotting after treating cells with SB 415286, a potent and selective GSK-3 inhibitor.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and development.[1] GSK-3 is a critical downstream element of the PI3K/Akt cell survival pathway.[1] The activity of GSK-3β, one of the two isoforms of GSK-3, is inhibited by phosphorylation at Serine 9, a process mediated by kinases such as Akt.[1] this compound is a potent, ATP-competitive inhibitor of GSK-3, with a Ki of 31 nM for GSK-3α.[2] By inhibiting GSK-3, this compound can modulate downstream signaling pathways, making it a valuable tool for studying GSK-3 function and a potential therapeutic agent. This protocol outlines the methodology to assess the efficacy of this compound in inducing p-GSK-3β (Ser9) in a cellular context.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway involving GSK-3β and the experimental workflow for the Western blot protocol.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A final DMSO concentration of ≤0.1% is recommended to minimize solvent effects.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined duration (e.g., 1, 6, 12, 24 hours). Include a vehicle-only (DMSO) control.
Cell Lysis and Protein Extraction
This protocol is suitable for adherent cells.[3]
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3][4] For a 10 cm dish, 500 µL to 1 mL of lysis buffer is typically sufficient.
-
Cell Scraping: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
-
Incubation: Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[3]
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube. The samples can be stored at -80°C for long-term storage.[5]
Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for loading equal amounts of protein for each sample.
Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein quantification results, normalize the volume of each lysate to ensure equal protein loading (typically 20-50 µg per lane).
-
Laemmli Buffer Addition: Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 10% or 12% Tris-glycine gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. For low molecular weight proteins, a 0.2 µm pore size membrane is recommended to prevent "blow through".[6]
Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7][8] For phospho-proteins, BSA is generally preferred over non-fat dry milk to reduce background.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-GSK-3β (Ser9) diluted in 5% BSA in TBST. The incubation can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in 5% non-fat dry milk in TBST and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To normalize the p-GSK-3β signal, the membrane can be stripped and re-probed with an antibody against total GSK-3β and a loading control (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-GSK-3β signal to the total GSK-3β signal and/or the loading control.
Quantitative Data Summary
| Reagent/Parameter | Recommendation | Source |
| This compound | ||
| Stock Solution | Dissolve in DMSO | [2] |
| Working Concentration | 1-25 µM in cell culture | [2] |
| Protein Loading | 20-50 µg per lane | |
| Primary Antibodies | ||
| Anti-p-GSK-3β (Ser9) | Dilution depends on the antibody. Start with the manufacturer's recommendation (e.g., 1:500 - 1:2000) | [9][10][11] |
| Anti-Total GSK-3β | Dilution depends on the antibody. Start with the manufacturer's recommendation (e.g., 1:500 - 1:2000) | [9] |
| Anti-Loading Control (e.g., GAPDH) | Follow manufacturer's recommendation | [11] |
| Blocking Buffer | 5% BSA in TBST for phospho-antibodies | [7][8] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein load. | Increase the amount of protein loaded per lane.[12] |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining.[7] Optimize transfer time and conditions.[6] | |
| Suboptimal antibody concentration. | Optimize primary and secondary antibody dilutions.[7] | |
| Inactive ECL reagent. | Prepare fresh ECL reagent immediately before use.[7] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent.[13] |
| Antibody concentration too high. | Decrease the concentration of primary and/or secondary antibodies.[7] | |
| Inadequate washing. | Increase the number and duration of wash steps.[12] | |
| Multiple Bands | Protein degradation. | Use fresh lysates and always include protease inhibitors.[5][6] |
| Non-specific antibody binding. | Use a more specific antibody or optimize blocking and washing conditions.[12] | |
| Protein aggregation. | Ensure complete denaturation by boiling samples in Laemmli buffer.[7] |
References
- 1. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. arigobio.com [arigobio.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]
- 11. Phospho-GSK3B (Ser9) antibody (67558-1-Ig) | Proteintech [ptglab.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Delivery of SB 415286
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a variety of cellular processes, including metabolism, inflammation, and cell fate. Its ability to modulate the Wnt/β-catenin signaling pathway has made it a valuable tool in preclinical research for various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. These application notes provide detailed protocols for the in vivo delivery of this compound, summarizing key quantitative data and experimental procedures from published studies.
Mechanism of Action: GSK-3 Inhibition and β-Catenin Stabilization
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to GSK-3α and GSK-3β. In the canonical Wnt signaling pathway, GSK-3 is a critical component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This allows β-catenin to translocate to the nucleus, where it acts as a transcriptional co-activator, modulating the expression of target genes involved in cell proliferation, differentiation, and survival.[1][2][3][4]
References
- 1. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for SB 415286 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 415286 is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] It acts as an ATP-competitive inhibitor, demonstrating similar potency for both GSK-3α and GSK-3β isoforms.[2][3] Its high selectivity and well-characterized mechanism of action make it an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel GSK-3 inhibitors for various therapeutic areas, including neurodegenerative diseases, diabetes, and cancer.[4][5][6] These application notes provide detailed protocols and supporting data for the effective use of this compound as a reference compound in HTS assays.
Mechanism of Action
This compound inhibits GSK-3 by competing with ATP for the kinase's active site. This inhibition prevents the phosphorylation of downstream substrates. A key pathway affected is the Wnt/β-catenin signaling cascade. Under normal conditions, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[7] Inhibition of GSK-3 by this compound leads to the stabilization and nuclear accumulation of β-catenin, which then modulates gene transcription.[7][8] This mechanism is central to many of the cellular effects observed with this compound treatment, including the stimulation of glycogen synthesis and neuroprotection.[2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a baseline for its use as a control compound in HTS assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | K_i_ (nM) | IC_50_ (nM) |
| GSK-3α | Cell-free kinase assay | 31 | 78 |
| GSK-3β | Cell-free kinase assay | Not explicitly stated, but potency is similar to GSK-3α. | ~78 |
Data sourced from references[1][2][3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC_50_ (µM) |
| Chang (human liver) | Glycogen synthesis stimulation | 2.9 |
| CHO (expressing human insulin receptor) | Glycogen synthase stimulation | 45.6 |
Data sourced from reference[2]
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Wnt signaling pathway and the inhibitory effect of this compound on the destruction complex.
High-Throughput Screening Experimental Protocol
This protocol describes a generic luminescent-based HTS assay to identify GSK-3β inhibitors, using this compound as a positive control. The assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
GSK-3β enzyme (recombinant)
-
GSK-3 substrate (e.g., a synthetic peptide like GS-2 peptide)
-
ATP
-
Assay buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% glycerol, 0.01% Tween-20)
-
This compound (positive control)
-
Test compounds library
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: A streamlined workflow for a high-throughput screening assay to identify GSK-3β inhibitors.
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO to generate a dose-response curve (e.g., 10 concentrations ranging from 10 µM to 0.1 nM).
-
Dispense a small volume (e.g., 50 nL) of test compounds and control solutions (this compound and DMSO for negative control) into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution containing GSK-3β enzyme and the GSK-3 substrate in the assay buffer.
-
Dispense an appropriate volume (e.g., 5 µL) of the enzyme/substrate mix into each well of the assay plate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer at a concentration near the K_m_ for ATP.
-
Initiate the kinase reaction by adding a specific volume (e.g., 5 µL) of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add an equal volume (e.g., 10 µL) of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each test compound is calculated relative to the positive (this compound) and negative (DMSO) controls.
-
Plot the dose-response curve for this compound and calculate its IC_50_ value. This serves as a quality control measure for the assay.
-
Identify "hits" from the compound library that exhibit significant inhibition of GSK-3β activity.
-
Conclusion
This compound is a well-validated and potent inhibitor of GSK-3, making it an essential reference compound for HTS campaigns targeting this kinase. The provided data and protocols offer a solid foundation for researchers to develop and validate robust screening assays for the discovery of novel GSK-3 inhibitors. The high selectivity of this compound also makes it a valuable tool for secondary screening and for elucidating the cellular functions of GSK-3 in various disease models.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Comparative virtual and experimental high-throughput screening for glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer’s disease using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening of natural compounds and inhibition of a major therapeutic target HsGSK-3β for Alzheimer's disease using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Troubleshooting & Optimization
SB 415286 not showing expected inhibition of GSK-3
Welcome to the Technical Support Center for SB 415286. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not exhibit the expected inhibition of Glycogen Synthase Kinase-3 (GSK-3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit GSK-3?
A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of GSK-3.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates.[1] It shows similar potency against both GSK-3α and GSK-3β isoforms.[1]
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound can vary significantly depending on the experimental system (biochemical vs. cell-based) and the specific cell type. For in vitro kinase assays, IC50 values are in the nanomolar range, while for cell-based assays, concentrations typically range from the low micromolar to 100 µM.[2]
Q3: Is this compound selective for GSK-3?
A3: this compound is considered highly selective for GSK-3. Studies have shown that it has little to no activity against a panel of other protein kinases at concentrations where it effectively inhibits GSK-3.[1] However, like any kinase inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: No or weak inhibition of GSK-3 in a biochemical (in vitro) kinase assay.
Possible Cause 1: Suboptimal Assay Conditions
-
Question: Are the ATP and substrate concentrations appropriate?
-
Answer: Since this compound is an ATP-competitive inhibitor, its apparent potency will be influenced by the ATP concentration in your assay.[1] High concentrations of ATP will require higher concentrations of the inhibitor to achieve the same level of inhibition. It is recommended to use an ATP concentration at or below the Km for ATP for the specific GSK-3 isoform you are using. Substrate concentration should also be optimized for the assay.
-
Question: Is the enzyme active and the buffer composition correct?
-
Answer: Ensure that the recombinant GSK-3 enzyme is active. The assay buffer should be at the optimal pH and contain necessary cofactors like magnesium ions.[1][3] A typical buffer might contain MOPS or HEPES, EDTA, Mg-acetate or MgCl2, and a reducing agent like DTT or β-mercaptoethanol.[1][3]
Possible Cause 2: Inhibitor Degradation or Precipitation
-
Question: Is the this compound stock solution fresh and properly prepared?
-
Answer: Repeated freeze-thaw cycles of the DMSO stock can lead to degradation. It is best to use fresh aliquots for each experiment. Ensure the inhibitor is fully dissolved in the assay buffer and has not precipitated. The final DMSO concentration in the assay should be optimized and consistent across all conditions.
Issue 2: Lack of expected cellular response to this compound treatment.
Possible Cause 1: Cell Permeability and Efflux
-
Question: Is this compound effectively entering the cells and reaching its target?
-
Answer: While this compound is cell-permeable, different cell lines can have varying rates of compound uptake and efflux.[1] If you are not observing an effect, consider increasing the incubation time or the concentration of the inhibitor. You can also use a positive control, such as another well-characterized GSK-3 inhibitor, to confirm that the pathway is responsive in your cell line.
Possible Cause 2: High Basal Activity of Pro-Survival Pathways
-
Question: Is the cellular context masking the effect of GSK-3 inhibition?
-
Answer: In some cell lines, strong activation of pro-survival pathways, such as the PI3K/Akt pathway, can lead to the inhibitory phosphorylation of GSK-3 at Ser9 (for GSK-3β) or Ser21 (for GSK-3α). This upstream inhibition might mask the effects of a direct GSK-3 inhibitor. Analyze the basal phosphorylation status of GSK-3 in your cells.
Possible Cause 3: Redundancy or Off-Target Effects
-
Question: Could other kinases be compensating for GSK-3 activity, or are off-target effects complicating the results?
-
Answer: While this compound is selective, at higher concentrations, off-target effects are possible.[1] Conversely, other kinases might phosphorylate GSK-3 substrates, leading to a muted response to GSK-3 inhibition alone. To confirm that the observed phenotype (or lack thereof) is due to GSK-3 inhibition, consider using a structurally different GSK-3 inhibitor or employing a genetic approach like siRNA-mediated knockdown of GSK-3.[4]
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (GSK-3α) | 78 nM | Cell-free kinase assay | [1] |
| Ki (GSK-3α) | 31 nM | Cell-free kinase assay (ATP competitive) | [1] |
| EC50 (Glycogen Synthesis) | 2.9 µM | Chang human liver cells | [1] |
| Effective Concentration | 4 µM - 10 µM | Multiple Myeloma cell lines (inhibition of endogenous GSK-3) | |
| Effective Concentration | 25 µM | Neuro-2A cells (reduction in cell proliferation) | [2] |
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and is designed to measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β
-
GSK-3 substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer with a constant final DMSO concentration.
-
Prepare a solution of GSK-3β in kinase assay buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of the plate.
-
Add 2.5 µL of the GSK-3β solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent according to the manufacturer's instructions to deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cell-Based Assay for GSK-3 Inhibition (Western Blot)
This protocol assesses the inhibition of GSK-3 in intact cells by measuring the accumulation of a downstream target, β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293, Neuro-2A)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
-
Inhibitor Treatment:
-
The next day, treat the cells with various concentrations of this compound or DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (GAPDH or β-actin).
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Wnt/β-catenin signaling pathway and point of inhibition.
Caption: PI3K/Akt signaling pathway and point of inhibition.
References
Troubleshooting SB 415286 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK-3 inhibitor, SB 415286. The following sections address common issues related to its solubility in aqueous solutions and provide protocols for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with a Ki (inhibitor constant) of 31 nM for GSK-3α. By inhibiting GSK-3, this compound can modulate various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, thereby affecting processes such as glycogen synthesis, gene transcription, and cell survival.
Q2: What are the basic chemical and physical properties of this compound?
This compound is a crystalline solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₀ClN₃O₅ |
| Molecular Weight | 359.73 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at room temperature |
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in organic solvents but is practically insoluble in water. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous buffers or cell culture media.
| Solvent | Maximum Concentration |
| DMSO | 50 mM |
| Ethanol | 25 mM |
| Water | Insoluble |
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is significantly lower. The hydrophobic nature of many kinase inhibitors, including this compound, makes them prone to precipitation in aqueous environments.
Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous solution. Instead, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate solution to the final volume.
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO. This will reduce the final concentration of the compound when added to the aqueous solution, making it less likely to exceed its solubility limit.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment and reduce the chances of precipitation.
-
Gentle Mixing: When diluting, add the DMSO stock dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve the solubility of the compound.
Experimental Protocols
Protocol for Preparing a 10 µM Working Solution of this compound in Cell Culture Medium
This protocol provides a general guideline for preparing a working solution of this compound in a typical cell culture medium (e.g., DMEM) to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium (e.g., DMEM with serum and supplements)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. (Molecular Weight = 359.73 g/mol ).
-
For example, to make 1 mL of a 10 mM stock, weigh out 3.5973 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for several weeks.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation, prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix gently by pipetting.
-
-
Prepare the Final 10 µM Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate dilution) to 999 µL (or 990 µL) of the pre-warmed cell culture medium.
-
Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to optimize the procedure further (e.g., by lowering the stock concentration).
-
-
Control for Solvent Effects:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Signaling Pathways and Experimental Workflows
This compound primarily targets GSK-3, a key kinase in multiple signaling pathways. Understanding these pathways is essential for interpreting experimental results.
Technical Support Center: Optimizing SB 415286 Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB 415286 in neuroprotection studies. This resource offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] It acts as an ATP-competitive inhibitor, showing high potency for both GSK-3α and GSK-3β isoforms.[2][3] By inhibiting GSK-3, this compound modulates various downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and neuroprotection.[4]
Q2: What are the recommended starting concentrations for in vitro and in vivo studies?
A2: For in vitro studies, a common starting point is the low micromolar range (e.g., 1-10 µM), with further optimization based on the specific cell line and experimental endpoint.[5] For in vivo studies in mice, dosages of around 1 mg/kg have been used to delay tumor growth, while in rats, approximately 10 mg/kg administered twice daily has shown efficacy in reducing inflammation.[2][6] It is critical to perform dose-response studies to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to use fresh DMSO as it can be moisture-absorbent, which may reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C. For animal experiments, a working solution can be prepared by diluting the DMSO stock in a suitable vehicle like corn oil immediately before use.[2]
Q4: Is this compound specific to GSK-3?
A4: this compound is highly selective for GSK-3. It has been shown to have minimal activity against a panel of 24 other protein kinases at concentrations up to 10 µM.[2] This high selectivity makes it a valuable tool for specifically investigating the role of GSK-3 in various cellular processes.
Troubleshooting Guide
Q5: I am not observing a neuroprotective effect with this compound. What are the possible reasons?
A5:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal effective concentration for your specific neuronal cell type and injury model.
-
Inadequate Incubation Time: The duration of pre-treatment or co-treatment with this compound may be insufficient. Optimize the incubation time based on the kinetics of your neurotoxic insult.
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Health: The overall health and passage number of your neuronal cultures can influence their response. Ensure your cells are healthy and within a low passage number range.
-
Experimental Model: The chosen neurotoxic stimulus may not be effectively counteracted by GSK-3 inhibition. Consider if the cell death mechanism in your model is indeed regulated by GSK-3.
Q6: I am observing cytotoxicity or off-target effects in my cell cultures. How can I mitigate this?
A6:
-
High Concentration: High concentrations of this compound (e.g., above 25 µM) have been shown to reduce cell proliferation and induce apoptosis in some cell lines.[7] Lower the concentration and perform a viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells.
-
Prolonged Incubation: Extended exposure to the compound, even at lower concentrations, might lead to toxicity.[8] Consider reducing the incubation time.
-
DMSO Toxicity: The final concentration of the vehicle (DMSO) in your culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities could contribute to unexpected effects.
Q7: My in vivo results are inconsistent. What factors should I consider?
A7:
-
Pharmacokinetics: this compound has a relatively short half-life.[6] The dosing regimen (frequency and route of administration) may need to be optimized to maintain effective concentrations in the target tissue.
-
Bioavailability: The formulation and route of administration can significantly impact the bioavailability of the compound. Ensure proper formulation and consider alternative administration routes if necessary.
-
Animal Model Variability: Biological variability between animals can lead to inconsistent results. Use a sufficient number of animals per group to achieve statistical power and ensure proper randomization.
-
Timing of Administration: The timing of this compound administration relative to the induction of neuronal injury is critical. The therapeutic window may be narrow, so it's important to optimize the treatment schedule.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (GSK-3α) | 78 nM | Cell-free assay | [1][2] |
| Ki (GSK-3α) | 31 nM | Cell-free assay | [1][2] |
| IC50 (GSK-3β) | ~78 nM | Cell-free assay | [2] |
| EC50 (Glycogen Synthesis) | 2.9 µM | Chang human liver cells | [2] |
| EC50 (Glycogen Synthase Stimulation) | 45.6 µM | CHO cells | [2] |
| Effective In Vitro Concentration (Neuroprotection) | 10 µM | Primary neurons | [1] |
| Effective In Vitro Concentration (Anti-proliferative) | 25 µM | Neuro-2A cells | [7] |
| Effective In Vivo Dosage (Anti-inflammatory) | ~10 mg/kg (twice daily) | Rat | [2] |
| Effective In Vivo Dosage (Tumor growth delay) | 1 mg/kg | Mouse | [2][6] |
Experimental Protocols
In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult.
1. Materials:
- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Neurobasal medium supplemented with B27 and GlutaMAX
- This compound (high purity)
- DMSO (cell culture grade)
- Neurotoxic agent (e.g., glutamate, H₂O₂, or β-amyloid oligomers)
- Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
2. Experimental Procedure:
- Cell Plating: Plate primary neurons in 96-well plates at a suitable density and allow them to mature for the recommended period (typically 7-10 days in vitro).
- This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 20 µM).
- Pre-treatment: Remove the old medium from the wells and replace it with fresh medium containing different concentrations of this compound or vehicle (DMSO) control. Incubate for a predetermined time (e.g., 1-2 hours).
- Neurotoxic Insult: Add the neurotoxic agent to the wells (except for the untreated control group) at a pre-determined toxic concentration.
- Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a specific duration (e.g., 24 hours).
- Assessment of Neuroprotection:
- After the incubation period, assess cell viability using a chosen method.
- For example, with an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance.
- Alternatively, for an LDH assay, collect the culture supernatant to measure the release of lactate dehydrogenase.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Plot the dose-response curve to determine the EC50 of this compound for neuroprotection.
Visualizations
Caption: this compound inhibits GSK-3, preventing β-catenin degradation and promoting neuroprotective gene transcription.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GSK-3β inhibitor protects against radiation necrosis in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
Why is SB 415286 showing cytotoxicity at low concentrations?
This technical support guide provides troubleshooting information and frequently asked questions regarding the observed cytotoxicity of SB 415286, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, at low concentrations. This resource is intended for researchers, scientists, and drug development professionals encountering unexpected cell death in their experiments.
Troubleshooting Guide: Unexpected Cytotoxicity
Question: Why is this compound showing cytotoxicity at low concentrations in my experiments?
Answer: Observing cytotoxicity at low concentrations of this compound can be attributed to several factors, ranging from the compound's primary mechanism of action to specific experimental conditions. Below are potential causes and recommended troubleshooting steps.
1. On-Target Effects: The Role of GSK-3 in Cell Survival
Glycogen Synthase Kinase-3 (GSK-3) is a critical kinase involved in a multitude of cellular processes, including metabolism, cell differentiation, and apoptosis. While this compound is valued for its inhibitory effect on GSK-3, it's important to recognize that sustained inhibition of this kinase can, in itself, trigger apoptosis in certain cell types.
-
Mechanism: GSK-3 is a key regulator of both pro-survival and pro-apoptotic signaling pathways.[1] Its inhibition can lead to the stabilization of proteins like β-catenin, which can influence gene transcription related to cell fate.[2][3] In some contexts, particularly in cancer cell lines, inhibition of GSK-3 can lead to cell cycle arrest and activation of the intrinsic apoptotic pathway.[2] For instance, studies have shown that this compound treatment can decrease the viability of neuroblastoma cells and cause growth arrest and apoptosis in multiple myeloma cells.[2][4]
-
Troubleshooting:
-
Review Cell-Specific Literature: Investigate whether GSK-3 inhibition is known to be cytotoxic in your specific cell model.
-
Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to identify the precise concentration and duration at which cytotoxicity becomes apparent.
-
2. Cell-Type Specificity
The cytotoxic threshold for this compound can vary significantly across different cell lines. This is due to the diverse roles GSK-3 plays in the signaling networks of various cell types. A concentration that is neuroprotective in one cell line might be pro-apoptotic in another.[2][5]
-
Data Summary: The following table summarizes the reported effective and cytotoxic concentrations of this compound in various cell lines.
| Cell Line | Assay Type | Reported Concentration | Outcome | Reference |
| Chang (human liver) | Glycogen Synthesis | EC50: 2.9 µM | Stimulation of glycogen synthesis | [2] |
| HEK293 | Reporter Gene Assay | - | Induction of β-catenin-LEF/TCF regulated gene | [2] |
| HepG2 | Apoptosis Assay | - | Potentiation of TRAIL- and CH-11-induced apoptosis | [2] |
| Multiple Myeloma (MM) | Growth Arrest/Apoptosis | - | Growth arrest and apoptosis | [2] |
| Neuro-2A (neuroblastoma) | Viability/Apoptosis | 25 µM | Decreased viability, G2/M arrest, apoptosis | [2][4] |
| SH-SY5Y (neuroblastoma) | Cell Viability | IC50: 53.2 µM | Cytotoxicity | [6] |
| B65 (rat neuroblastoma) | Cell Death Assay | - | Protection against hydrogen peroxide-induced cell death | [2] |
3. Off-Target Effects
While this compound is a selective inhibitor of GSK-3, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[7][8] It shows minimal activity against 24 other protein kinases at concentrations greater than 10 µM.[2][5] However, at the upper end of the "low concentration" range, unexpected interactions with other kinases could contribute to cytotoxicity.
-
Troubleshooting:
-
Use a Structurally Different GSK-3 Inhibitor: To confirm that the observed effect is due to GSK-3 inhibition, repeat the experiment with another selective GSK-3 inhibitor from a different chemical class (e.g., CHIR-99021).
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown GSK-3β and observe if the cytotoxic phenotype is replicated.[9]
-
4. Experimental Conditions and Compound Integrity
The conditions of your experiment can significantly influence the apparent cytotoxicity of a compound.
-
Potential Issues:
-
Compound Purity and Stability: Ensure the this compound you are using is of high purity and has been stored correctly. Degradation of the compound could lead to altered activity.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Always include a vehicle-only control in your experiments.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can affect a cell's sensitivity to chemical compounds.
-
Recommended Experimental Protocol: Assessing Cytotoxicity
To ensure reproducible and reliable results, follow a standardized protocol for assessing cytotoxicity.
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Include the following controls:
-
Untreated Cells: Cells in media only.
-
Vehicle Control: Cells treated with the same concentration of solvent used for the highest drug concentration.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
-
-
Incubation:
-
Treat cells with the various concentrations of this compound and controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cytotoxicity Assay:
-
Use a reliable method to measure cell viability or cytotoxicity. Examples include:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells (e.g., CytoTox-ONE™).[10]
-
Fluorescent Dye-Based Assays: Use dyes that are excluded from live cells but stain the DNA of dead cells (e.g., CellTox™ Green).[10]
-
Metabolic Assays: Measure metabolic activity (e.g., MTT or resazurin reduction), which is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical effective vs. cytotoxic concentration for this compound?
A1: The effective concentration of this compound for GSK-3 inhibition is in the low nanomolar range in cell-free assays (Ki of 31 nM).[2][5][11] However, in cellular assays, higher concentrations are typically required to observe a biological effect, often in the low micromolar range (e.g., EC50 of 2.9 µM for glycogen synthesis in Chang cells).[2] Cytotoxicity is highly cell-dependent, with some cancer cell lines showing apoptosis at concentrations around 25 µM, while others have an IC50 greater than 50 µM.[2][4][6]
Q2: How can I confirm the observed cytotoxicity is an on-target effect of GSK-3 inhibition?
A2: To differentiate between on-target and off-target effects, you can perform the following experiments:
-
Use an Alternative Inhibitor: As mentioned in the troubleshooting guide, employing a structurally unrelated GSK-3 inhibitor (like CHIR-99021 or AR-A014418) should produce a similar cytotoxic effect if it is on-target.[12]
-
Genetic Knockdown: Utilize siRNA or shRNA to specifically reduce the expression of GSK-3β. If this mimics the cytotoxic effect of this compound, it strongly suggests an on-target mechanism.[9]
-
Rescue Experiment: In some systems, it may be possible to perform a rescue experiment by overexpressing a constitutively active or drug-resistant mutant of GSK-3β to see if it reverses the cytotoxic effect of this compound.
Q3: Which signaling pathways are modulated by this compound that could lead to cytotoxicity?
A3: this compound primarily impacts signaling pathways where GSK-3 plays a central regulatory role. Perturbation of these pathways can lead to apoptosis.
-
Wnt/β-Catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 by this compound leads to the accumulation of β-catenin, which then translocates to the nucleus and alters gene expression.[1][13] While often associated with proliferation, dysregulation of this pathway can also trigger apoptosis in certain cellular contexts.
-
PI3K/Akt Pathway: Akt is a pro-survival kinase that phosphorylates and inactivates GSK-3.[12] Therefore, this compound mimics the downstream effect of Akt activation on GSK-3. However, GSK-3 itself has numerous substrates that regulate apoptosis, including p53, Mcl-1, and Bax.[1][11] By inhibiting GSK-3, this compound can alter the activity of these proteins and shift the balance towards apoptosis. For instance, it has been shown to facilitate p53-dependent apoptosis through a Bax-mediated mitochondrial pathway in colorectal cancer cells.[11]
Visualizations
Caption: A flowchart to guide researchers in troubleshooting unexpected cytotoxicity observed with this compound.
Caption: Simplified diagram of GSK-3β's role in apoptosis, showing inhibition by Akt and this compound.
References
- 1. GSK-3 – at the crossroads of cell death and survival | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of SB 415286 in solution
Welcome to the technical support center for SB 415286. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM and in ethanol up to 25 mM.[1] For most cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, the solid powder form of this compound should be stored at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution has been stored at -20°C for over a month. Can I still use it?
A3: For optimal results, it is recommended to use fresh stock solutions. If the solution has been stored at -20°C for longer than one month, its potency may be compromised due to potential degradation. We advise preparing a fresh stock solution or validating the activity of the older stock in a pilot experiment.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature or 4°C is not recommended. While some suppliers suggest the solid can be stored at room temperature, solutions are more susceptible to degradation.[1] For maximum stability of stock solutions, adhere to the recommended storage at -20°C or -80°C.
Q5: I observe precipitation in my stock solution after thawing. What should I do?
A5: If you observe precipitation, gently warm the tube to 37°C and vortex or sonicate the solution for a short period to ensure it is fully redissolved before use.[3] To prevent precipitation, ensure the initial solubilization was complete and consider using pre-warmed media for further dilutions.
Q6: What are the potential degradation pathways for this compound in solution?
A6: While specific degradation pathways for this compound have not been extensively published, its maleimide chemical structure suggests potential susceptibility to hydrolysis and oxidation, particularly in aqueous solutions.[1][4][5][6] The maleimide ring can undergo hydrolysis, which may be influenced by pH. Additionally, interactions with thiol-containing molecules in cell culture media, such as glutathione, could potentially occur.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Ensure it is fully dissolved. |
| Aliquot the new stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| When preparing working solutions, dilute the stock in pre-warmed (37°C) culture medium immediately before adding to cells. | |
| Incorrect concentration of the stock solution | Verify the initial calculation for preparing the stock solution, accounting for the molecular weight of this compound (359.73 g/mol ).[1] |
| Adsorption to plasticware | Use low-protein-binding polypropylene tubes and pipette tips for storing and handling this compound solutions. |
Issue 2: Variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous working solution | Ensure the DMSO stock solution is fully thawed and vortexed gently before diluting into aqueous media. |
| When preparing the final working concentration in cell culture medium, mix thoroughly by gentle inversion or pipetting. | |
| Time-dependent degradation in experimental media | Prepare the final working solution of this compound immediately before adding it to the cells. Do not pre-incubate the compound in media for extended periods at 37°C before the experiment. |
| Light sensitivity | Protect stock and working solutions from direct light exposure by using amber vials or by wrapping tubes in aluminum foil. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference(s) |
| Solid Powder | N/A | -20°C | Up to 3 years | [2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [2] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Reference(s) |
| DMSO | 50 | [1] |
| Ethanol | 25 | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 359.73 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated precision balance and micropipettes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.597 mg.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
To aid dissolution, gently warm the tube to 37°C and vortex for 1-2 minutes until the solution is clear and no particulate matter is visible. Sonication in a water bath can also be used.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Assessing the Stability of this compound in Solution via HPLC
This is a general guideline for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Objective: To quantify the amount of intact this compound over time under specific storage or experimental conditions.
-
Materials and Instrumentation:
-
HPLC system with a UV detector (a photodiode array detector is recommended)
-
C18 reverse-phase HPLC column
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids and bases for mobile phase pH adjustment (e.g., formic acid, ammonium acetate)
-
Solution of this compound to be tested
-
-
Method Development (Example Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV absorbance spectrum of this compound (e.g., 236 nm, 389 nm).[10]
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared solutions of the this compound reference standard at known concentrations.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the this compound solution being tested.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area corresponding to the intact this compound.
-
Compare the peak area of the aged sample to the initial (time 0) sample and the calibration curve to determine the percentage of this compound remaining. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. prolynxinc.com [prolynxinc.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
SB 415286 inconsistent results in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in replicate experiments involving the GSK-3 inhibitor, SB 415286.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experimental runs. What are the potential causes?
A1: Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cellular Conditions:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell, leading to shifts in the IC50 value.
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered signaling pathways, affecting their response to inhibitors. It is advisable to use cells within a consistent and limited passage number range.
-
Cell Confluency: The percentage of the culture surface covered by cells can impact cell metabolism, proliferation rates, and gene expression, thereby influencing experimental outcomes.
-
-
Compound Handling and Stability:
-
Stock Solution Integrity: Improper storage, repeated freeze-thaw cycles, or using old stock solutions can lead to degradation of the compound.
-
Solubility Issues: this compound is soluble in DMSO and ethanol but has poor aqueous solubility. Precipitation of the compound upon dilution in aqueous culture media can lead to inconsistent effective concentrations.
-
-
Assay Parameters:
-
Incubation Time: The duration of compound exposure can significantly influence the observed inhibitory effect. Longer incubation times may result in lower IC50 values.
-
"Edge Effect" in Multi-well Plates: Wells on the perimeter of a microplate are prone to increased evaporation, leading to changes in media concentration and affecting cell growth and drug response.
-
Q2: How can we ensure the consistent activity and stability of our this compound solutions?
A2: To maintain the stability and activity of this compound, adhere to the following best practices:
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solution Preparation:
-
Aliquoting and Storage of Stock Solutions:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -80°C for up to one year or at -20°C for up to one month.[2]
-
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous media, ensure thorough mixing to minimize precipitation.
Q3: We are not observing the expected downstream effects of GSK-3 inhibition after treating our cells with this compound. What could be the reason?
A3: A lack of expected downstream effects could be due to several factors:
-
Inactive Compound: Verify the activity of your this compound stock. If possible, test it in a well-established positive control assay.
-
Insufficient Inhibition: The concentration of this compound may be too low to achieve sufficient inhibition of GSK-3 in your specific cell line or experimental conditions. Perform a dose-response experiment to determine the optimal concentration.
-
Cellular Context: The signaling pathways and the role of GSK-3 can be highly cell-type specific. The downstream effects observed in one cell line may not be recapitulated in another.
-
Compensatory Signaling Pathways: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways that may mask the expected phenotype.
-
Basal GSK-3 Activity: GSK-3 is often constitutively active.[3] If the basal activity in your cell line is low, the effects of inhibition may be less pronounced.
Q4: Are there any known off-target effects of this compound that could contribute to inconsistent results?
A4: this compound is a potent and selective GSK-3 inhibitor with minimal activity against a panel of 24 other protein kinases.[1][2] However, like all small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some studies suggest that certain antioxidant properties of this compound may be independent of GSK-3 beta inhibition.[4] To mitigate concerns about off-target effects, it is recommended to:
-
Use the lowest effective concentration of the inhibitor.
-
Confirm key findings using a structurally different GSK-3 inhibitor or a genetic approach (e.g., siRNA-mediated knockdown of GSK-3).
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell Viability Assay
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell density determination. Ensure thorough mixing of the cell suspension before and during plating to ensure an even distribution of cells in each well. |
| "Edge Effect" | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells. Ensure proper humidification of the incubator. |
| Compound Precipitation | Visually inspect the media after adding the compound for any signs of precipitation. Prepare serial dilutions carefully and ensure thorough mixing at each step. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%. |
| Inconsistent Incubation Time | Ensure that the incubation time after compound addition is consistent for all plates within an experiment and across replicate experiments. |
Issue 2: Batch-to-Batch Variability in Experimental Outcomes
| Potential Cause | Recommended Solution |
| Different Lots of this compound | If using a new lot of the compound, perform a validation experiment to compare its activity with the previous lot. |
| Variability in Cell Culture Reagents | Use consistent lots of cell culture media, serum, and other reagents. New lots of serum should be tested for their ability to support cell growth and response before being used in critical experiments. |
| Changes in Cell Culture Conditions | Maintain consistent cell culture practices, including incubator temperature, CO2 levels, and humidity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Based on the molecular weight of your specific batch (typically around 359.73 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 50 mM).[1] c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid in solubilization. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Cell Viability Assay (e.g., using a luminescent-based assay)
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase and have a consistent, low passage number. b. Perform a cell count and determine the viability. c. Dilute the cells to the desired seeding density in complete cell culture medium. d. Seed the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add the prepared this compound dilutions or controls.
-
Incubation and Data Acquisition: a. Incubate the plate for the desired duration (e.g., 48 or 72 hours). b. Allow the plate to equilibrate to room temperature. c. Add the luminescent cell viability reagent to each well according to the manufacturer's instructions. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the no-cell control from all other wells. b. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. c. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Data Presentation
Table 1: Example of IC50 Data for this compound Across Multiple Experiments
| Cell Line | Experiment Date | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| HEK293 | 2025-11-10 | 5,000 | 48 | 3.2 |
| HEK293 | 2025-11-12 | 5,000 | 48 | 3.5 |
| HEK293 | 2025-11-14 | 8,000 | 48 | 5.1 |
| HepG2 | 2025-11-11 | 10,000 | 72 | 2.8 |
| HepG2 | 2025-11-13 | 10,000 | 72 | 2.9 |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3.
References
- 1. This compound | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rupress.org [rupress.org]
- 4. GSK-3 beta inhibition and prevention of mitochondrial apoptosis inducing factor release are not involved in the antioxidant properties of SB-415286 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of SB 415286 for GSK-3
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for validating the specificity of the GSK-3 inhibitor, SB 415286, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported specificity for GSK-3?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] It functions as an ATP-competitive inhibitor, showing high affinity for both GSK-3α and GSK-3β isoforms.[1][2] Initial studies reported that this compound has minimal activity against a panel of 24 other protein kinases, where the IC50 values were greater than 10 μM.[1][2]
Q2: Are there any known off-target effects for this compound?
While initially considered highly selective, subsequent research has indicated potential off-target effects, particularly at higher concentrations. One study noted that this compound is less selective compared to newer inhibitors like CHIR 99021, showing some activity against Cyclin-dependent kinase 2 (CDK2) and DYRK1a.[3] As with any kinase inhibitor, off-target effects can arise from interactions with other kinases or cellular components, a phenomenon that can be influenced by retroactivity within signaling cascades.[4][5] Therefore, it is crucial to perform validation experiments within your specific model system.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured.
-
Stimulation of glycogen synthesis: EC50 of 2.9 μM in Chang human liver cells.[2]
-
Induction of apoptosis in neuroblastoma cells: Anti-proliferative effects were observed starting at 25 μM after 24 hours.[6]
-
General use: Many studies use concentrations in the range of 10-25 μM.[2][6]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, starting with a low micromolar range.
Q4: How can I confirm that the effects I observe are specifically due to GSK-3 inhibition?
Validating that your experimental observations are a direct result of GSK-3 inhibition is a critical step. A multi-faceted approach is recommended:
-
Use a second, structurally different GSK-3 inhibitor: Confirm that a different inhibitor (e.g., CHIR-99021, AR-A014418) phenocopies the results obtained with this compound.[7][8][9] This helps to rule out off-target effects specific to the chemical structure of this compound.
-
Employ a molecular biology approach: Use siRNA or shRNA to specifically knock down GSK-3β expression.[10] The resulting phenotype should mimic the effect of this compound treatment.
-
Perform a rescue experiment: If possible, overexpress a constitutively active or inhibitor-resistant mutant of GSK-3β to see if it reverses the effects of this compound treatment.
-
Analyze downstream targets: Use Western blotting to confirm that known substrates of GSK-3 (like β-catenin or p-Tau) are modulated as expected upon inhibitor treatment.[2][11]
Q5: What are some alternative GSK-3 inhibitors I can use to confirm my findings?
Using alternative inhibitors is a cornerstone of validating specificity. Several potent and selective GSK-3 inhibitors are available.
| Inhibitor | Target(s) | IC50 Values | Notes |
| CHIR-99021 (Laduviglusib) | GSK-3α/β | 10 nM / 6.7 nM | Highly selective; often considered the "gold standard" for GSK-3 inhibition.[3][7] |
| SB 216763 | GSK-3α/β | 34.3 nM | Structurally similar to this compound; also a potent inhibitor.[7][8] |
| AR-A014418 | GSK-3β | 104 nM (Ki = 38 nM) | ATP-competitive and selective for GSK-3β over 26 other kinases.[7][8][12] |
| TWS119 | GSK-3β | 30 nM | Known to induce neuronal differentiation in stem cells.[7] |
Troubleshooting Guide
Problem: I am not observing the expected phenotype after treating my cells with this compound.
-
Is the inhibitor active?
-
Solution: Verify the inhibitor's activity. Test its effect on a known GSK-3 downstream target, such as the accumulation of β-catenin or the reduction of Tau phosphorylation at a GSK-3 specific site, via Western blot.
-
-
Is the concentration optimal?
-
Solution: The required concentration can be cell-type dependent. Perform a dose-response experiment (e.g., from 1 µM to 50 µM) to identify the optimal concentration for your system.[6]
-
-
Is the treatment duration sufficient?
-
Solution: The time required to observe a phenotype can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the necessary treatment duration.
-
-
Is GSK-3 active in your cells under basal conditions?
-
Solution: GSK-3 is typically constitutively active.[13] However, certain culture conditions or signaling events (e.g., high Wnt or Akt activity) can lead to its inhibition via phosphorylation at Ser9 (for GSK-3β) or Ser21 (for GSK-3α). Check the phosphorylation status of GSK-3 in your control cells.
-
Problem: I am observing unexpected or contradictory results. Could this be due to off-target effects?
-
How can I test for off-target effects?
-
Solution 1: As mentioned in FAQ Q4, the most reliable method is to use a structurally unrelated GSK-3 inhibitor (like CHIR-99021) or a genetic approach (siRNA knockdown of GSK-3β).[9][10] If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Solution 2: Lower the concentration of this compound. Off-target effects are often more pronounced at higher concentrations.[3] Determine the lowest effective concentration in your system to minimize this risk.
-
Data on this compound Specificity
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against GSK-3 and other kinases.
| Kinase | Inhibition Metric | Value | Reference |
| GSK-3α | Ki | 31 nM | [1][2] |
| GSK-3α | IC50 | 78 nM | [2] |
| GSK-3β | IC50 | ~200 nM | [3] |
| CDK2 | IC50 | 0.8 µM | [3] |
| DYRK1a | IC50 | 0.9 µM | [3] |
| Panel of 24 other kinases | IC50 | > 10 µM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro GSK-3 Kinase Assay
This protocol allows for the direct measurement of this compound's ability to inhibit recombinant GSK-3 enzyme activity.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a known GSK-3 substrate)[2]
-
This compound
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM Mg-acetate, 0.2 mM EDTA)[2]
-
[γ-³³P]ATP
-
P30 phosphocellulose mats
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, 1 nM GSK-3 enzyme, and 28 µM GS-2 peptide substrate.[2]
-
Add various concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. A typical final DMSO concentration is 10%.[2]
-
Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration 10 µM for IC50 determination).[2]
-
Incubate the reaction for 30 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid.[2]
-
Spot the samples onto P30 phosphocellulose mats.
-
Wash the mats six times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]
-
Measure the ³³P incorporation into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot Analysis of β-catenin Accumulation
This protocol assesses GSK-3 inhibition within a cellular context by measuring the stabilization of its well-known substrate, β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293, Chang liver cells)[2]
-
This compound
-
Complete cell culture media
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6-24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them directly in the plate with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Prepare samples for SDS-PAGE, ensuring equal amounts of protein are loaded for each condition.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading. An increase in the β-catenin band intensity with increasing this compound concentration indicates successful GSK-3 inhibition.
Visualizations
Caption: Wnt signaling pathway demonstrating the central role of the GSK-3-containing destruction complex.
Caption: Experimental workflow for validating the specificity of a GSK-3 inhibitor.
Caption: Troubleshooting decision tree for unexpected experimental results with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
Technical Support Center: Overcoming Resistance to SB 415286 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the GSK-3 inhibitor, SB 415286, in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question 1: My cancer cell line is not responding to this compound treatment, even at high concentrations. What are the possible reasons and what should I do?
Possible Causes and Solutions:
-
Intrinsic Resistance: The cell line may possess inherent resistance to GSK-3 inhibition.
-
Solution:
-
Confirm Target Expression: Verify the expression of GSK-3α and GSK-3β in your cell line via Western Blot. Low or absent expression could explain the lack of response.
-
Alternative GSK-3 Inhibitors: Test other GSK-3 inhibitors with different chemical scaffolds to rule out compound-specific resistance.
-
Literature Review: Search for publications that have characterized the sensitivity of your specific cell line to GSK-3 inhibitors.
-
-
-
Acquired Resistance: The cell line may have developed resistance over time with continuous exposure to this compound.
-
Solution:
-
Investigate Upstream/Downstream Pathways: Resistance to kinase inhibitors can arise from the activation of bypass signaling pathways. Investigate key signaling nodes in pathways such as PI3K/Akt/mTOR and Wnt/β-catenin using Western Blot to check for altered phosphorylation states or protein levels.
-
Combination Therapy: Consider combining this compound with an inhibitor of a potential bypass pathway. For example, if you observe hyperactivation of the PI3K/Akt pathway, a combination with a PI3K or Akt inhibitor may restore sensitivity.
-
-
-
Experimental Issues: The lack of response could be due to experimental variables.
-
Solution:
-
Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Degradation of the compound will lead to a loss of activity.
-
Cell Culture Conditions: Confirm that the cell culture is healthy and free from contamination. Mycoplasma contamination, for instance, can alter cellular responses to drugs.
-
Assay Validation: Re-validate your cell viability assay to ensure it is performing as expected.
-
-
Question 2: My cancer cell line initially responded to this compound, but now the effect is diminishing. How can I investigate and overcome this acquired resistance?
Possible Causes and Solutions:
-
Upregulation of Drug Efflux Pumps: Cells can develop resistance by increasing the expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Solution:
-
qRT-PCR/Western Blot: Analyze the expression of common drug efflux pumps like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Efflux Pump Inhibitors: Test the effect of co-treating with known efflux pump inhibitors (e.g., verapamil for MDR1) to see if sensitivity to this compound is restored.
-
-
-
Alterations in the Target (GSK-3): While less common for non-covalent inhibitors, mutations in the drug-binding site of GSK-3 could potentially arise.
-
Solution:
-
Sequencing: Sequence the GSK-3α and GSK-3β genes in your resistant cell line to identify any potential mutations in the kinase domain.
-
-
-
Activation of Pro-Survival Pathways: Resistant cells often upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins to evade cell death.
-
Solution:
-
Western Blot Analysis: Profile the expression of key apoptosis-related proteins such as Bcl-2, Bcl-xL, Mcl-1 (anti-apoptotic), and Bax, Bak (pro-apoptotic).
-
BH3 Mimetics: If an anti-apoptotic protein is upregulated, consider combination therapy with a BH3 mimetic (e.g., venetoclax for Bcl-2) to restore the apoptotic response.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream substrates. GSK-3 is a key regulator of numerous cellular processes, including glycogen metabolism, gene transcription, and apoptosis.
Q2: What are the expected cellular effects of this compound in sensitive cancer cell lines?
In sensitive cancer cell lines, this compound has been shown to induce a variety of anti-cancer effects, including:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis: Induction of programmed cell death.
-
Inhibition of Proliferation: A decrease in the rate of cell growth and division.
Q3: How do I determine the IC50 of this compound for my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 48-72 hours) and then measuring the percentage of viable cells at each concentration. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (PANC-1) | 2.5 | 25.0 | 10.0 |
| Breast Cancer (MCF-7) | 5.0 | 40.0 | 8.0 |
| Neuroblastoma (Neuro-2A) | 1.8 | 15.5 | 8.6 |
Note: The data presented in this table is for illustrative purposes and may not reflect actual experimental results.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well plate
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis (Annexin V/PI) Assay
This protocol is for detecting apoptosis by flow cytometry.
-
Materials:
-
6-well plate
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
3. Western Blot Analysis
This
Best practices for long-term storage of SB 415286
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of SB 415286, a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least three to four years.[1][2] It is also noted that the product may be light-sensitive and should be stored in the dark under desiccating conditions.[3]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[4] For long-term storage, it is recommended to prepare aliquoted stock solutions in a suitable solvent and store them at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
Q3: What is the mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It acts as an ATP-competitive inhibitor of GSK-3α with a Kᵢ of 31 nM and shows similar potency for GSK-3β.[1][4] By inhibiting GSK-3, this compound modulates downstream signaling pathways, including the Wnt/β-catenin pathway, leading to the accumulation of β-catenin.[1] This can influence various cellular processes such as glycogen synthesis, gene transcription, and cell survival.[4]
Storage and Stability Data
| Form | Storage Condition | Duration of Stability | Citations |
| Solid Powder | Room Temperature | Short-term | [4] |
| -20°C | 3 - 4 years | [1][2] | |
| Stock Solution | -20°C | 1 month | [1] |
| -80°C | 1 year | [1] |
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citations |
| DMSO | 50 - 100 | 17.99 - 72 | [1][3][4] |
| Ethanol | 25 - 100 | 8.99 - 72 | [1][4] |
| Water | Insoluble | Insoluble | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper solvent storage (e.g., moisture in DMSO) | - Gently warm the solution and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing solutions.[1]- Prepare a more dilute stock solution. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of stock solution- Degradation of the compound due to improper storage | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1]- Ensure the compound is stored protected from light.[3]- Prepare fresh stock solutions for critical experiments. |
| No observable effect in cell-based assays | - Insufficient concentration- Poor cell permeability- Inactive compound | - Perform a dose-response experiment to determine the optimal concentration.- this compound is reported to be cell-permeable; however, incubation times may need optimization.- Verify the activity of the compound by observing the accumulation of β-catenin, a downstream target of GSK-3. |
| Cell toxicity observed | - High concentration of this compound- High concentration of solvent (e.g., DMSO) | - Determine the optimal, non-toxic concentration through a dose-response curve.- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol provides a method to measure the enzymatic activity of GSK-3 in the presence of this compound.
Methodology:
-
Prepare a reaction mixture containing:
-
1 nM human GSK-3α or rabbit GSK-3β
-
50 mM MOPS pH 7.0
-
0.2 mM EDTA
-
10 mM Mg-acetate
-
7.5 mM β-mercaptoethanol
-
5% (w/v) glycerol
-
0.01% (w/v) Tween-20
-
10% (v/v) DMSO
-
28 µM GS-2 peptide substrate
-
Varying concentrations of this compound
-
-
Initiate the kinase reaction by adding [³³P]γ-ATP.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding 2.5% (v/v) H₃PO₄ containing 21 mM ATP.
-
Spot the samples onto P30 phosphocellulose mats.
-
Wash the mats six times in 0.5% (v/v) H₃PO₄.
-
Measure the incorporation of ³³P into the substrate peptide using a scintillation counter.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of a cell line, such as Neuro-2A cells.
Methodology:
-
Plate an equal number of cells in each well of a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-100 µM).
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72, or 96 hours).
-
Add a cell proliferation reagent (e.g., MTS or MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to determine cell viability.
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for using this compound.
GSK-3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of GSK-3 by this compound in the Wnt signaling pathway.
References
- 1. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of GSK-3 Inhibitors: SB 415286 vs. CHIR 99021
In the landscape of kinase inhibitors, Glycogen Synthase Kinase 3 (GSK-3) has emerged as a critical target in a multitude of cellular processes, including metabolism, neuronal development, and cell fate decisions. The dysregulation of GSK-3 is implicated in a range of pathologies such as Alzheimer's disease, bipolar disorder, and cancer.[1][2][3] Consequently, the development of potent and selective GSK-3 inhibitors is of paramount interest to researchers. This guide provides a detailed head-to-head comparison of two widely used small molecule GSK-3 inhibitors: SB 415286 and CHIR 99021.
Mechanism of Action: Competitive Inhibition of ATP
Both this compound and CHIR 99021 exert their inhibitory effects on GSK-3 through a similar mechanism: ATP-competitive inhibition.[4][5] This means they bind to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of its natural substrate, ATP, and thereby blocking the phosphorylation of downstream targets. GSK-3 has two isoforms, GSK-3α and GSK-3β, which share a high degree of homology in their catalytic domains.[6] Both this compound and CHIR 99021 are effective inhibitors of both isoforms.[1][4][7][8]
Biochemical Potency and Selectivity
A critical differentiator between kinase inhibitors is their potency and selectivity. The following tables summarize the key quantitative data for this compound and CHIR 99021, highlighting their distinct profiles.
Table 1: Potency of this compound and CHIR 99021 against GSK-3
| Compound | Target | IC50 | Ki |
| This compound | GSK-3α | 78 nM[4] | 31 nM[4][9] |
| GSK-3β | Similar potency to GSK-3α[4][5] | - | |
| CHIR 99021 | GSK-3α | 10 nM[7][8][10] | - |
| GSK-3β | 6.7 nM[7][8] | - |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates greater potency. Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme. A lower Ki indicates a stronger binding affinity.
Table 2: Selectivity Profile
| Compound | Selectivity Information |
| This compound | Has minimal activity against 24 other protein kinases (IC50 > 10 μM).[4] |
| CHIR 99021 | Exhibits >500-fold selectivity for GSK-3 over 20 closely related protein kinases and >800-fold selectivity against 45 additional enzymes and receptors.[11] Considered one of the most selective GSK-3 inhibitors.[1][2] |
From the data, it is evident that CHIR 99021 is a more potent inhibitor of both GSK-3 isoforms compared to this compound, as indicated by its lower IC50 values. Furthermore, CHIR 99021 is widely recognized for its exceptional selectivity, a crucial attribute for minimizing off-target effects in experimental systems.[1][11] While this compound is also considered selective, the available data for CHIR 99021's selectivity is more extensive and demonstrates a superior profile.
Cellular Effects and Applications
Both inhibitors are cell-permeable and have been extensively used to probe the function of GSK-3 in various cellular contexts. Inhibition of GSK-3 by either compound leads to the stabilization and accumulation of β-catenin, a key event in the activation of the canonical Wnt signaling pathway.[1][12] This has made them invaluable tools in stem cell research for maintaining pluripotency and directing differentiation.[1][10][12][13]
Beyond stem cell biology, these inhibitors have been employed in studies related to:
-
Neuroprotection: this compound has been shown to protect neurons from cell death.[4][9]
-
Cancer Research: Inhibition of GSK-3 can induce apoptosis in certain cancer cell lines.[4]
-
Metabolism: Both inhibitors stimulate glycogen synthesis.[4][6]
-
Disease Modeling: CHIR 99021 is used in protocols to generate organoids from human induced pluripotent stem cells (iPSCs) to model diseases.
Experimental Protocols
In Vitro GSK-3 Kinase Assay
This protocol is a generalized method for determining the in vitro potency of GSK-3 inhibitors.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a region of glycogen synthase)
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
Inhibitor (this compound or CHIR 99021) dissolved in DMSO
-
P30 phosphocellulose mats
-
0.5% (v/v) Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the GSK-3 enzyme, GS-2 peptide substrate, and assay buffer.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of phosphoric acid containing non-radioactive ATP.
-
Spot the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the role of GSK-3 inhibitors.
Caption: Workflow for in vitro GSK-3 kinase inhibition assay.
Conclusion
Both this compound and CHIR 99021 are valuable tools for the study of GSK-3 signaling. CHIR 99021 stands out for its superior potency and well-documented high selectivity, making it the inhibitor of choice for experiments requiring precise and potent inhibition of GSK-3 with minimal off-target effects. This compound, while less potent, remains a useful and selective inhibitor for investigating the roles of GSK-3 in various biological systems. The choice between these two compounds will ultimately depend on the specific requirements of the experiment, including the desired potency, the sensitivity of the system to off-target effects, and cost considerations.
References
- 1. agscientific.com [agscientific.com]
- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. gsk-3.com [gsk-3.com]
- 11. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 12. reprocell.com [reprocell.com]
- 13. stemcell.com [stemcell.com]
Validating the Neuroprotective Potential of SB 415286 in Rat Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of neuroprotective agents, SB 415286 has emerged as a significant glycogen synthase kinase-3 (GSK-3) inhibitor with therapeutic promise. This guide provides an objective comparison of this compound's performance against other neuroprotective alternatives, supported by experimental data from various rat models of neurodegeneration.
Performance Comparison of GSK-3 Inhibitors
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of this compound and its alternatives in different rat models of neurological disorders.
Table 1: Neuroprotection in a Rat Model of Alzheimer's Disease (Aβ Infusion)
| Compound | Dosage | Administration Route | Key Outcome Measure | Result |
| This compound (inferred from SB-216763 data) | ~40 nM continuous infusion | Intracerebroventricular | Reduction in Aβ-induced phospho-tau levels | Corrected elevations in p-tau[1] |
| Improvement in cognitive function (Morris Water Maze) | Did not correct behavioral deficits[1] | |||
| Lithium | 20 mg/kg/day | Intraperitoneal | Reduction in Aβ plaque load | Decreased senile plaques[2][3] |
| Improvement in cognitive function (Water Maze) | Improved performance deficits[3] |
Table 2: Neuroprotection in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Compound | Dosage | Administration Route | Key Outcome Measure | Result |
| This compound | Not available in direct comparative studies | - | - | - |
| Lithium | Not available in direct comparative studies | - | - | - |
| Apigenin | 50 mg/kg | Oral | Reduction in tau hyperphosphorylation | Significantly reduced hyperphosphorylation of tau[4] |
| Inhibition of GSK-3β mRNA expression | Significant inhibition of GSK-3β mRNA[4] |
Table 3: Neuroprotection in a Rat Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Dosage | Administration Route | Key Outcome Measure | Result |
| This compound | Not available in direct comparative studies | - | - | - |
| Lithium | 60 mg/kg | Intraperitoneal (post-treatment) | Reduction in infarct volume | Decreased infarct volume[5][6] |
| Improvement in neurological outcome | Improved neurological outcomes[6] | |||
| Other GSK-3 Inhibitors (e.g., SB-216763) | Not available in direct comparative studies | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of neuroprotection studies in rats.
Rat Model of Alzheimer's Disease (Aβ Infusion)
This model aims to replicate the amyloid-beta (Aβ) toxicity observed in Alzheimer's disease.
-
Animal Model : Adult male Sprague-Dawley rats are typically used.
-
Aβ Preparation : Aβ peptides (e.g., Aβ1-42) are oligomerized to form toxic species.
-
Surgical Procedure :
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A cannula is implanted into the lateral ventricle for intracerebroventricular (ICV) infusion.
-
Aβ oligomers are infused continuously over a period of several weeks using an osmotic minipump.
-
-
Treatment Administration :
-
Test compounds (e.g., SB-216763) are co-infused with Aβ or administered systemically.
-
-
Behavioral Testing :
-
Cognitive function is assessed using tasks like the Morris Water Maze, which evaluates spatial learning and memory.
-
-
Biochemical and Histological Analysis :
-
Following behavioral testing, brain tissue is collected.
-
Levels of phosphorylated tau, caspase-3 activation, and gliosis are measured using techniques like Western blotting and immunohistochemistry.
-
Rat Model of Parkinson's Disease (6-OHDA Lesion)
This model mimics the dopaminergic neuron loss characteristic of Parkinson's disease.
-
Animal Model : Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Neurotoxin : 6-hydroxydopamine (6-OHDA) is used to selectively destroy dopaminergic neurons.
-
Surgical Procedure :
-
Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA is injected unilaterally into the medial forebrain bundle or the striatum.
-
-
Treatment Administration :
-
Neuroprotective agents are typically administered prior to or following the 6-OHDA lesion.
-
-
Behavioral Assessment :
-
Motor deficits are evaluated using tests such as apomorphine-induced rotations and the rotarod test.
-
-
Neurochemical and Histological Analysis :
-
The extent of dopaminergic neuron loss in the substantia nigra is quantified using tyrosine hydroxylase (TH) immunohistochemistry.
-
Dopamine levels in the striatum are measured by high-performance liquid chromatography (HPLC).
-
Rat Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This model simulates the effects of a stroke by temporarily blocking blood flow to a part of the brain.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure :
-
The rat is anesthetized.
-
The middle cerebral artery (MCA) is occluded for a specific duration (e.g., 90 minutes) using an intraluminal filament.
-
The filament is then withdrawn to allow for reperfusion.
-
-
Treatment Administration :
-
Therapeutic agents can be administered before, during, or after the ischemic insult.
-
-
Neurological Assessment :
-
Neurological deficits are scored based on motor and sensory functions.
-
-
Infarct Volume Measurement :
-
After a set period, the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's neuroprotective signaling pathway.
Caption: General experimental workflow for validation.
References
- 1. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wvj.science-line.com [wvj.science-line.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Lithium posttreatment confers neuroprotection through glycogen synthase kinase-3β inhibition in intracerebral hemorrhage rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 415286 vs. lithium chloride for GSK-3 inhibition
An Objective Comparison of SB 415286 and Lithium Chloride for Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell cycle regulation, and proliferation. Its two isoforms, GSK-3α and GSK-3β, are implicated in the pathophysiology of various diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and bipolar disorder, making them prominent therapeutic targets. This guide provides a comparative analysis of two widely used GSK-3 inhibitors: the synthetic small molecule this compound and the simple alkali metal salt, lithium chloride. We will delve into their mechanisms of action, inhibitory potency, and cellular effects, supported by experimental data and protocols.
Mechanism of Action
The mechanisms by which this compound and lithium chloride inhibit GSK-3 are fundamentally different.
This compound is a potent and selective, cell-permeable inhibitor of GSK-3. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GSK-3 enzyme, thereby preventing the phosphorylation of its substrates. It exhibits high selectivity for GSK-3 over a panel of other protein kinases.
Lithium Chloride (LiCl) , a long-established mood stabilizer for bipolar disorder, inhibits GSK-3 through a dual mechanism:
-
Direct Inhibition: Lithium directly inhibits GSK-3 by competing with magnesium ions (Mg²⁺), which are essential cofactors for the kinase's activity. This is a non-competitive mode of inhibition with respect to ATP.
-
Indirect Inhibition: Lithium also indirectly inhibits GSK-3 by increasing the inhibitory serine phosphorylation of both GSK-3α (at Ser21) and GSK-3β (at Ser9). This is achieved through the activation of upstream signaling pathways, such as the PI3K/Akt pathway. For instance, lithium can disrupt the formation of a complex between Akt, protein phosphatase 2A (PP2A), and β-arrestin 2, leading to increased Akt activity and subsequent phosphorylation and inactivation of GSK-3.
Quantitative Comparison of Inhibitory Potency
The potency of this compound and lithium chloride in inhibiting GSK-3 differs significantly, as highlighted in the table below.
| Inhibitor | Target | IC50 | Ki | Notes |
| This compound | GSK-3α | 78 nM | 31 nM | Highly potent and selective. |
| GSK-3β | Similar to GSK-3α | - | ||
| Lithium Chloride | GSK-3 | ~1-2 mM | - | Therapeutic serum levels are around 0.8–1.5 mM. |
Cellular Effects and Experimental Data
Both inhibitors have been shown to modulate downstream GSK-3 signaling pathways, most notably glycogen synthesis and β-catenin signaling.
-
Glycogen Synthesis: Inhibition of GSK-3 by either compound leads to the dephosphorylation and activation of glycogen synthase (GS), a key enzyme in glycogen synthesis. In L6 myotubes, this compound was found to induce a more potent activation of GS (6.8-fold) compared to both insulin (4.2-fold) and lithium (4-fold).
-
β-Catenin Signaling: GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, activating TCF/LEF-mediated gene transcription. This compound has been shown to induce the expression of a β-catenin-LEF/TCF regulated reporter gene.
-
Neuroprotection: Both inhibitors have demonstrated neuroprotective effects. This compound protects neurons from death induced by reduced PI3-kinase pathway activity. Lithium robustly protects primary brain neurons from glutamate-induced excitotoxicity, an effect that is mimicked by other GSK-3 inhibitors like this compound. However, in one study, this compound showed protective effects against hydrogen peroxide-induced cell death in B65 neuroblastoma cells, while lithium did not.
Signaling and Experimental Workflow Diagrams
Unveiling the Selectivity of SB 415286: A Comparative Guide to its Kinase Cross-Reactivity
For researchers navigating the intricate landscape of kinase inhibitors, understanding the selectivity profile of a compound is paramount. SB 415286, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has been a valuable tool in elucidating the roles of this critical enzyme in various cellular processes. This guide provides a comprehensive comparison of this compound's activity against its primary targets and its cross-reactivity with other kinases, supported by experimental data and detailed protocols.
Potency and Selectivity Profile of this compound
This compound exhibits high potency against both isoforms of GSK-3. It acts as an ATP-competitive inhibitor with a Ki (inhibition constant) of 31 nM for GSK-3α and demonstrates similar efficacy against GSK-3β.[1] Extensive kinase profiling has revealed that this compound is highly selective for GSK-3. In a screen against a panel of 24 other protein kinases, this compound showed minimal to no activity, with IC50 (half-maximal inhibitory concentration) values consistently greater than 10 μM.[1][2]
While the complete list of the 24 kinases is not exhaustively reported in all public literature, the consistent finding across multiple sources underscores the compound's high degree of selectivity. To provide a clearer perspective on its selectivity, the table below summarizes the inhibitory activity of this compound against its primary targets and highlights its minimal interaction with other kinases. For comparative purposes, data for closely related kinases where some off-target activity has been characterized for similar compounds is also included.
| Kinase Target | This compound IC50/Ki | Potency | Selectivity |
| Primary Targets | |||
| GSK-3α | Ki = 31 nM | High | Primary Target |
| GSK-3β | Similar to GSK-3α | High | Primary Target |
| Off-Target Kinases | |||
| Panel of 24 other kinases | > 10,000 nM (> 10 µM) | Very Low | Highly Selective |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methods like the ADP-Glo™ Kinase Assay, which can be adapted to assess the selectivity of compounds like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the steps to determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test inhibitor)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of the microplate.
-
Add 2.5 µL of the kinase solution (containing the appropriate concentration of purified kinase and substrate) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate determination of competitive inhibition.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other measurements.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a control with a known potent inhibitor or no enzyme as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: The Wnt/β-catenin signaling pathway with and without Wnt stimulation, and the inhibitory action of this compound on GSK-3.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of an inhibitor.
References
A Comparative Analysis of GSK-3 Inhibitors: SB 415286 vs. AR-A014418
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, SB 415286 and AR-A014418. This analysis is based on their mechanism of action, in-vitro and in-vivo experimental data, and target selectivity.
Glycogen Synthase Kinase-3 is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, diabetes, and cancer, making it a significant therapeutic target.[1] This guide delves into a comparative analysis of two well-characterized GSK-3 inhibitors, this compound and AR-A014418, to assist researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and AR-A014418, offering a direct comparison of their potency and selectivity.
Table 1: In-Vitro Inhibitory Activity
| Compound | Target | Ki | IC50 | Mechanism of Action |
| This compound | GSK-3α | 31 nM[2][3][4] | 78 nM[2][4] | ATP-competitive[2][3] |
| GSK-3β | Similar potency to GSK-3α[2][4] | ~78 nM[2] | ATP-competitive | |
| AR-A014418 | GSK-3β | 38 nM[1][5][6] | 104 nM[1][5][6] | ATP-competitive[1][6] |
Table 2: Kinase Selectivity
| Compound | Selectivity Profile |
| This compound | Little to no activity against 24 other protein kinases (IC50 > 10 µM).[2][3] |
| AR-A014418 | Does not significantly inhibit 26 other kinases, including cdk2 and cdk5 (IC50 > 100 µM).[1][7] |
Table 3: Cellular Activity
| Compound | Assay | Cell Line | EC50 / IC50 |
| This compound | Glycogen Synthesis Stimulation | Chang human liver cells | 2.9 µM[2] |
| AR-A014418 | Tau Phosphorylation (Ser-396) Inhibition | 3T3 fibroblasts expressing human tau | 2.7 µM[5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of these GSK-3 inhibitors and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
1. In-Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of GSK-3 by 50%.
-
Materials: Recombinant human GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide like GS-2), ATP (radiolabeled or with a detection system), this compound or AR-A014418, assay buffer, and a detection system (e.g., scintillation counter or luminescence reader).
-
Procedure:
-
Prepare a reaction mixture containing the GSK-3 enzyme, the substrate, and the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or AR-A014418) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Measure the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[7]
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Materials: Cell line of interest (e.g., pancreatic cancer cells MiaPaCa2, PANC-1, BxPC-3, or neuroblastoma cells NGP, SH-SY5Y), culture medium, this compound or AR-A014418, MTT reagent, and a microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (e.g., 0-20 µM of AR-A014418) for different time points (e.g., 24, 48, 72 hours).[8][9]
-
Add MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.[8]
-
3. Western Blot Analysis
-
Objective: To detect changes in the phosphorylation state of GSK-3 and its downstream targets.
-
Materials: Cells treated with inhibitors, lysis buffer, protein quantification assay kit, SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (e.g., against p-GSK-3α/β, total GSK-3α/β, p-Tau, β-catenin), secondary antibodies, and a detection reagent.
-
Procedure:
-
Lyse the treated and control cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescent or fluorescent substrate.
-
Analyze the band intensities to determine the relative protein levels.[8][10]
-
In-Vivo Studies and Applications
Both inhibitors have been evaluated in various in-vivo models, demonstrating their therapeutic potential.
This compound has shown neuroprotective effects, protecting neurons from cell death induced by reduced PI3-kinase pathway activity.[2] It has also been shown to delay tumor growth in a neuroblastoma mouse model.[10][11] Furthermore, studies have explored its role in modulating the immune response, suggesting its potential in cancer immunotherapy.[12]
AR-A014418 has demonstrated efficacy in animal models of neuropathic pain, reducing hyperalgesia by decreasing pro-inflammatory cytokines.[13] It has also shown antidepressant-like effects in rodent models.[14][15] In cancer research, AR-A014418 has been found to suppress the growth of pancreatic cancer cells by reducing the phosphorylation of GSK-3α and subsequently downregulating the Notch1 pathway.[8][16]
Concluding Remarks
Both this compound and AR-A014418 are potent and selective ATP-competitive inhibitors of GSK-3. This compound exhibits slightly higher potency for GSK-3α, while AR-A014418 has been extensively characterized for its inhibition of GSK-3β. The choice between these two inhibitors will largely depend on the specific research question, the cellular context, and the desired in-vitro or in-vivo model. Researchers should carefully consider the subtle differences in their selectivity and their documented effects in various biological systems to make an informed decision for their experimental design. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Is SB 415286 more potent than other GSK-3 inhibitors?
An Objective Comparison of SB 415286 and Other Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell development, and gene transcription.[1] Its dysregulation has been implicated in a range of diseases, making it a significant target for drug development. This guide provides a comparative analysis of the GSK-3 inhibitor this compound against other well-known inhibitors, focusing on their potency and supported by experimental data.
Potency Comparison of GSK-3 Inhibitors
The potency of a drug is a measure of the concentration required to produce an effect of a given intensity. For enzyme inhibitors, this is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency.
The following table summarizes the reported IC50 and Ki values for this compound and several other common GSK-3 inhibitors.
| Inhibitor | Target | IC50 | Ki |
| This compound | GSK-3α | 78 nM[2] | 31 nM[2] |
| GSK-3β | Similar potency to GSK-3α[2][3] | ||
| CHIR99021 | GSK-3α | 10 nM[4][5][6] | |
| GSK-3β | 6.7 nM[4][5][6] | ||
| SB 216763 | GSK-3α | 34.3 nM[7][8] | |
| GSK-3β | 34.3 nM[7][8] | ||
| AR-A014418 | GSK-3β | 104 nM[5][9] | 38 nM[9][10] |
| Kenpaullone | GSK-3β | 23 nM[11] |
Based on the available data, CHIR99021 exhibits the highest potency for both GSK-3α and GSK-3β, with IC50 values in the low nanomolar range. SB 216763 and Kenpaullone also demonstrate high potency. This compound is a potent inhibitor , with a Ki of 31 nM for GSK-3α, but its IC50 value of 78 nM is higher than that of CHIR99021, SB 216763, and Kenpaullone, suggesting it is less potent than these specific inhibitors.[2] AR-A014418 is the least potent among this group of inhibitors, with an IC50 of 104 nM for GSK-3β.[5][9]
Experimental Protocols
The potency of GSK-3 inhibitors is typically determined through in vitro kinase assays. The following is a generalized protocol based on methodologies described in the literature.[2][8]
In Vitro GSK-3 Kinase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the enzymatic activity of GSK-3.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GS-2 peptide substrate (a peptide sequence corresponding to a region of glycogen synthase phosphorylated by GSK-3)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
P30 phosphocellulose mats
-
0.5% (v/v) phosphoric acid
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the GSK-3 enzyme and the GS-2 peptide substrate in the assay buffer.
-
Add various concentrations of the test inhibitor to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of phosphoric acid containing non-radiolabeled ATP.
-
Spot a sample of the reaction mixture onto a P30 phosphocellulose mat.
-
Wash the mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Place the washed mats in scintillation fluid.
-
Measure the amount of ³³P incorporated into the GS-2 peptide substrate using a microplate scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
GSK-3 Signaling Pathway
Glycogen Synthase Kinase-3 is a key regulator in multiple signaling pathways. A simplified representation of its role, particularly in the Wnt signaling pathway, is depicted below. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[1] Wnt signaling inhibits this complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription.
Caption: Simplified Wnt/β-catenin signaling pathway.
Experimental Workflow for GSK-3 Inhibition Assay
The following diagram illustrates the key steps in the in vitro kinase assay used to determine the potency of GSK-3 inhibitors.
Caption: Workflow of a radiometric GSK-3 kinase inhibition assay.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Metabolic Effects of GSK-3 Inhibitor SB 415286
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SB 415286 with Alternative Glycogen Synthase Kinase-3 (GSK-3) Inhibitors, Supported by Experimental Data.
This guide provides a comparative overview of the metabolic effects of this compound, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The performance of this compound is evaluated against other well-known GSK-3 inhibitors, such as Lithium, SB 216763, and CHIR99021, with a focus on key metabolic processes including glycogen synthesis and glucose transport. The information is compiled from a range of in vitro studies to assist researchers in selecting the appropriate tools for their metabolic investigations.
Comparative Efficacy of GSK-3 Inhibitors on Metabolic Parameters
The following tables summarize the quantitative data on the inhibitory potency and metabolic effects of this compound in comparison to other GSK-3 inhibitors.
Table 1: Inhibitory Potency against GSK-3
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Mechanism of Action |
| This compound | GSK-3α/β | 31 | ~78 | ATP Competitive |
| SB 216763 | GSK-3α/β | 9 | 34 | ATP Competitive |
| CHIR99021 | GSK-3α/β | ~10 | - | ATP Competitive |
| Lithium | GSK-3 | - | 1-2 mM | Uncompetitive with respect to ATP |
Table 2: Effects on Glycogen Synthase (GS) Activity and Glucose Transport (GT)
| Compound | Cell Line | Effect on Glycogen Synthase (GS) Activity | Effect on Glucose Transport (GT) |
| This compound | L6 Myotubes | 6.8-fold activation | No stimulation |
| Insulin | L6 Myotubes | 4.2-fold activation | Stimulation |
| Lithium | L6 Myotubes | 4.0-fold activation | Stimulation |
| This compound | 3T3-L1 Adipocytes | Comparable activation to Insulin and Lithium | No stimulation |
| Insulin | 3T3-L1 Adipocytes | Comparable activation to this compound and Lithium | Stimulation |
| Lithium | 3T3-L1 Adipocytes | Comparable activation to this compound and Insulin | Stimulation |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway affected by GSK-3 inhibitors and a general workflow for assessing their metabolic effects.
Figure 1. Insulin signaling pathway and points of intervention by GSK-3 inhibitors.
Figure 2. Experimental workflow for comparing metabolic effects of GSK-3 inhibitors.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of this compound and other GSK-3 inhibitors.
Cell Culture and Treatment
-
L6 Myotubes and 3T3-L1 Adipocytes: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation into myotubes or adipocytes, cells are grown to confluence and the medium is switched to a differentiation-inducing medium.
-
Inhibitor Treatment: Differentiated cells are serum-starved for a specified period (e.g., 2-4 hours) before treatment. Stock solutions of this compound, Lithium Chloride (LiCl), and other inhibitors are prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in serum-free medium. Cells are incubated with the inhibitors for the desired time (e.g., 30 minutes to 24 hours) before downstream assays.
Glycogen Synthase (GS) Activity Assay
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Homogenization: Cell lysates are homogenized and centrifuged to remove cellular debris.
-
Enzyme Assay: The supernatant is used for the GS activity assay. The assay measures the incorporation of UDP-D-[U-¹⁴C]glucose into glycogen. The reaction is initiated by adding the cell lysate to a reaction mixture containing UDP-[¹⁴C]glucose and glycogen.
-
Quantification: The reaction is stopped, and the radiolabeled glycogen is precipitated and washed. The radioactivity is then measured using a scintillation counter. GS activity is expressed as a fold increase over the basal (unstimulated) condition.
Glucose Transport (GT) Assay
-
Inhibitor Treatment: Cells are treated with inhibitors as described above.
-
Glucose Uptake: Following treatment, cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with KRH buffer containing 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold PBS. Cells are then lysed, and the radioactivity in the lysate is determined by liquid scintillation counting.
-
Normalization: Glucose uptake is normalized to the total protein content of the cell lysate.
Western Blot Analysis
-
Protein Extraction and Quantification: Cell lysates are prepared as for the GS activity assay. Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, GSK-3, Glycogen Synthase).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Summary of Findings
This compound is a potent, ATP-competitive inhibitor of GSK-3α and GSK-3β. In comparative studies, this compound demonstrates a robust ability to stimulate glycogen synthase activity, exceeding the effect of insulin and lithium in L6 myotubes.[1] However, a key distinction from lithium is the inability of this compound to stimulate glucose transport in either muscle or fat cells.[1] This suggests that while GSK-3 inhibition is a critical downstream event in insulin-stimulated glycogen synthesis, it may not be the primary mechanism for insulin-stimulated glucose uptake.[1]
Researchers should consider these differential effects when selecting a GSK-3 inhibitor for their specific research questions. This compound serves as an excellent tool for dissecting the role of GSK-3 in glycogen metabolism, independent of direct effects on glucose transport. In contrast, lithium's broader metabolic profile, including the stimulation of glucose uptake, may be relevant for studies investigating overall insulin-mimetic effects. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at further elucidating the complex roles of GSK-3 in metabolic regulation.
References
A Head-to-Head Battle for GSK-3 Inhibition: SB 415286 vs. siRNA-Mediated Knockdown
For researchers in cellular biology and drug discovery, the precise modulation of key signaling pathways is paramount. Glycogen Synthase Kinase 3 (GSK-3), a constitutively active serine/threonine kinase, plays a pivotal role in a multitude of cellular processes, making it a critical target for therapeutic intervention in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Two prominent methods for inhibiting GSK-3 activity are the use of the small molecule inhibitor SB 415286 and the genetic approach of siRNA-mediated knockdown. This guide provides a comprehensive comparison of these two powerful techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Mechanism of Action: A Tale of Two Approaches
This compound and siRNA-mediated knockdown employ fundamentally different strategies to abrogate GSK-3 activity. This compound is a potent, cell-permeable, ATP-competitive inhibitor of GSK-3. It directly targets the ATP-binding pocket of the kinase, preventing the transfer of phosphate groups to its downstream substrates. In contrast, small interfering RNA (siRNA) operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) of the GSK-3α or GSK-3β isoforms. Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target GSK-3 mRNA, thereby preventing the synthesis of the GSK-3 protein.
Quantitative Comparison of Efficacy and Specificity
The choice between a small molecule inhibitor and a genetic knockdown approach often hinges on the desired speed of action, duration of effect, and specificity. The following table summarizes key quantitative parameters for this compound and siRNA-mediated GSK-3 knockdown.
| Feature | This compound | siRNA-mediated GSK-3 Knockdown |
| Target | GSK-3α and GSK-3β protein | GSK-3α and GSK-3β mRNA |
| Mechanism | ATP-competitive inhibition | mRNA degradation |
| Potency (Ki) | 31 nM for GSK-3α | Not Applicable |
| Potency (IC50) | 78 nM for GSK-3α (similar for GSK-3β) | Varies with siRNA sequence and delivery efficiency |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Transient, dependent on compound half-life | Longer-lasting (days) |
| Specificity | High for GSK-3, but potential for off-target kinase inhibition | High sequence specificity, but potential for off-target gene silencing |
| Typical Knockdown Efficiency | Not Applicable | 70-90% or higher |
Experimental Workflow: A Comparative Approach
To directly compare the efficacy of this compound and siRNA-mediated knockdown, a typical experimental workflow would involve treating cultured cells with either the small molecule inhibitor or the specific siRNA, followed by analysis of GSK-3 expression and the phosphorylation status of its downstream targets.
Safety Operating Guide
Navigating the Proper Disposal of SB 415286: A Guide for Laboratory Professionals
At the forefront of any chemical disposal plan is consultation with your institution's Environmental Health and Safety (EHS) department.[1] They can provide specific guidance tailored to your location, facilities, and local regulations. All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[2]
Core Disposal Procedures
The disposal of chemical waste like SB 415286 follows a regulated "cradle to grave" concept, meaning the waste is tracked from its generation to its final disposal.[3] The following procedures outline the standard operational approach for managing this type of laboratory waste.
1. Waste Identification and Classification: The first step is to perform a "waste determination" to see if the waste is regulated under the Resource Conservation and Recovery Act (RCRA).[3] This determination can be based on your knowledge of the waste's composition.[3] Waste containing this compound may be in its pure form, in solution, or as contaminated labware (e.g., pipette tips, gloves, empty containers).[4] Given that this compound is a bioactive small molecule, it should be treated as hazardous chemical waste.
2. Segregation of Waste: Proper segregation is crucial to prevent dangerous reactions.[5] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1] Incompatible chemicals can react violently or emit flammable or poisonous gases.[5] It is best practice to use separate, clearly labeled containers for different types of chemical waste.[4] For instance, separate solid waste from liquid waste.[3]
3. Containerization: Use a designated, chemically compatible, and leak-proof waste container with a secure lid.[4][5][6] The original container is often the best choice for storing hazardous waste.[6] Containers should not be filled to more than 90% capacity to allow for expansion.[4]
4. Labeling: Properly label all waste containers as soon as waste is added.[2][6] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the associated hazards (e.g., "Toxic").[5] If it is a mixture, all components should be listed.[5]
5. Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[2][5] This area should be near the point of generation, under the control of laboratory personnel, and away from general lab traffic.[2] Ensure that incompatible wastes are segregated within the SAA.[5]
6. Disposal Request: Once the waste container is full or is approaching its accumulation time limit, submit a waste pickup request to your institution's EHS department.[1][6] Do not transport hazardous waste yourself.[6]
Important Considerations:
-
Drain Disposal: Do NOT dispose of this compound down the drain.[6] Most laboratory-generated chemical wastes are prohibited from drain disposal.[3]
-
Evaporation: Evaporation is not an acceptable method of chemical waste disposal.[2][6]
-
Contaminated Labware: Items such as gloves, absorbent towels, and pipette tips contaminated with this compound should be treated as hazardous solid waste and double-bagged in clear plastic bags with a hazardous waste label.[4]
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the original label before disposing of the container as regular trash.[6]
Quantitative Data for Disposal
While specific quantitative data for this compound disposal is not available, the following table outlines the types of information a researcher should look for in a comprehensive Safety Data Sheet (SDS) to inform their disposal procedures.
| Data Point | Description | Relevance to Disposal |
| pH of Solution | The acidity or alkalinity of the waste solution. | Determines if neutralization is required before disposal. Corrosive wastes (pH ≤ 2 or ≥ 12.5) have specific disposal requirements.[2] |
| LD50 (Lethal Dose, 50%) | The dose of the substance that is lethal to 50% of a test population. | Indicates the acute toxicity of the compound, informing handling precautions and waste classification. |
| Chemical Incompatibilities | A list of other chemicals or substances with which the compound may react dangerously. | Essential for proper segregation of waste to prevent fires, explosions, or the release of toxic gases.[5] |
| Recommended Inactivating Agents | Specific chemicals or methods that can be used to neutralize or degrade the compound to a less hazardous form. | Provides a protocol for chemical treatment of the waste before disposal, if applicable and permitted. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Determines if the waste is classified as ignitable hazardous waste, which has specific storage and disposal requirements.[2] |
| Ecotoxicity | Information on the potential harm the substance can cause to the environment. | Reinforces the importance of not disposing of the chemical down the drain or in regular trash. |
Experimental Protocols
In the absence of a specific SDS for this compound, no validated experimental protocols for its inactivation or disposal can be provided. Adherence to the general principles of hazardous waste management as outlined above and directed by your institutional EHS department is the mandatory protocol.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Essential Guide to Handling SB 415286: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals working with the glycogen synthase kinase-3 (GSK-3) inhibitor SB 415286, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on standard laboratory practices for handling chemical compounds with unconfirmed toxicological profiles and data from similar GSK-3 inhibitors.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum recommended PPE when handling this compound in both solid and solution forms.
| PPE Category | Recommended Equipment | Specifications & Standards |
| Eye Protection | Safety Goggles | Must be ANSI Z87.1 compliant or meet equivalent regional standards (e.g., EN 166). Should provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's specifications for compatibility and breakthrough times with the solvents being used (e.g., DMSO, ethanol). |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH (or equivalent) approved respirator when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a combination of appropriate engineering controls and meticulous laboratory practices.
Engineering Controls:
-
Ventilation: All work with solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[1]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Guidance for Handling:
-
Weighing the Compound:
-
Before weighing, ensure the balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Handle the solid compound gently to avoid creating airborne dust.
-
Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.
-
-
Preparing Stock Solutions:
-
This compound is reported to be soluble in DMSO (up to 16 mg/ml) and ethanol.
-
Add the solvent to the pre-weighed solid compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution. All these steps should be performed within the fume hood.
-
-
General Laboratory Use:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.
-
Remove any contaminated PPE and clothing immediately and decontaminate or dispose of it according to your institution's guidelines.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste. Adhere strictly to local, state, and federal disposal regulations.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous solid waste container.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
This compound and the GSK-3 Signaling Pathway
This compound is a potent and selective inhibitor of GSK-3.[3] GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways, including the Wnt/β-catenin pathway.[4][5] The diagram below illustrates how GSK-3 inhibition by this compound activates Wnt target gene transcription.
Caption: Inhibition of GSK-3 by this compound prevents β-catenin degradation, promoting gene transcription.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
